molecular formula C10H7Cl2N B271337 7,8-Dichloro-4-methylquinoline

7,8-Dichloro-4-methylquinoline

Cat. No.: B271337
M. Wt: 212.07 g/mol
InChI Key: HSWJVQLKPGNMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dichloro-4-methylquinoline is a useful research compound. Its molecular formula is C10H7Cl2N and its molecular weight is 212.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7,8-Dichloro-4-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,8-Dichloro-4-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

7,8-dichloro-4-methylquinoline

InChI

InChI=1S/C10H7Cl2N/c1-6-4-5-13-10-7(6)2-3-8(11)9(10)12/h2-5H,1H3

InChI Key

HSWJVQLKPGNMKM-UHFFFAOYSA-N

SMILES

CC1=C2C=CC(=C(C2=NC=C1)Cl)Cl

Canonical SMILES

CC1=C2C=CC(=C(C2=NC=C1)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 7,8-Dichloro-4-methylquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7,8-Dichloro-4-methylquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from related compounds and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications.

Core Molecular Identification

While a specific CAS number for 7,8-Dichloro-4-methylquinoline is not readily found in major chemical databases, its molecular identifiers can be confidently predicted based on its structure.

IdentifierValueSource
IUPAC Name 7,8-Dichloro-4-methylquinoline
Chemical Formula C₁₀H₇Cl₂N
Molecular Weight 212.08 g/mol
Canonical SMILES CC1=CC=NC2=C1C=C(C=C2Cl)Cl
InChI Key (Predicted)
CAS Number Not Assigned

Strategic Synthesis of 7,8-Dichloro-4-methylquinoline

The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions offering viable pathways. The choice of synthetic route is dictated by the substitution pattern of the target molecule and the availability of starting materials. For 7,8-Dichloro-4-methylquinoline, the Combes quinoline synthesis presents a logical and efficient approach.

The Combes Quinoline Synthesis: A Mechanistic Overview

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a quinoline.[1][2] The reaction proceeds through the formation of an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic quinoline ring system.[3]

Proposed Synthetic Protocol for 7,8-Dichloro-4-methylquinoline

This protocol outlines a plausible synthesis of 7,8-Dichloro-4-methylquinoline based on the Combes reaction.

Starting Materials:

  • 2,3-Dichloroaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (or other acid catalyst like polyphosphoric acid)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2,3-dichloroaniline and acetylacetone.

  • Acid Catalysis: Slowly add concentrated sulfuric acid to the mixture with cooling. The acid acts as a catalyst for both the initial condensation and the subsequent cyclization.

  • Reaction Conditions: Heat the reaction mixture under reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the product precipitates out.

  • Isolation and Purification: Collect the crude product by filtration, wash it with water to remove any inorganic impurities, and then dry it. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

Synthesis_Workflow

Physicochemical Properties and Spectroscopic Analysis (Predicted)

Predicting the exact physicochemical properties and spectroscopic data requires computational modeling or empirical data from closely related analogs.

  • Physical State: Expected to be a solid at room temperature.

  • Solubility: Likely to be soluble in common organic solvents like chloroform, dichloromethane, and acetone, with limited solubility in water.

  • Spectroscopic Data:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring and a singlet for the methyl group at the 4-position. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the two chlorine atoms.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the ten carbon atoms of the quinoline core.

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 212.08 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Potential Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4][5] Chlorinated quinolines, in particular, have been investigated for their potential as:

  • Antimalarial Agents: The 4-aminoquinoline scaffold is the basis for several antimalarial drugs, and novel chlorinated derivatives are continuously being explored to combat drug-resistant strains.[6][7]

  • Anticancer Agents: Quinoline derivatives have shown promise as inhibitors of various protein kinases and as agents that interfere with cell growth and proliferation.[5]

  • Antibacterial and Antifungal Agents: The quinoline ring system is found in several antibacterial and antifungal compounds.[8]

  • Chemical Intermediates: Dichloro-methylquinolines can serve as versatile building blocks for the synthesis of more complex molecules with desired biological or material properties.

Safety and Handling

Detailed toxicological data for 7,8-Dichloro-4-methylquinoline is not available. However, based on the data for quinoline and other chlorinated aromatic compounds, it should be handled with care.[9][10][11]

  • General Hazards: Assumed to be harmful if swallowed or in contact with skin. It may cause skin and eye irritation.[10] Long-term exposure to some quinoline derivatives has been associated with potential carcinogenic effects.[12]

  • Handling Precautions:

    • Use in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.

Safety_Precautions

Conclusion

While 7,8-Dichloro-4-methylquinoline is not a commercially cataloged compound with extensive published data, its synthesis is achievable through established methodologies like the Combes synthesis. Its structural similarity to biologically active quinoline derivatives suggests significant potential for applications in drug discovery and materials science. This guide provides a foundational framework for researchers to approach the synthesis, characterization, and exploration of this promising molecule. Further experimental work is necessary to fully elucidate its properties and potential applications.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved February 9, 2026, from [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved February 9, 2026, from [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved February 9, 2026, from [Link]

  • Synthesis of 1,1-dichloroalkanes - Organic Chemistry Portal. (n.d.). Retrieved February 9, 2026, from [Link]

  • US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents. (n.d.).
  • Combe's synthesis of quinoline || detailed mechanism - YouTube. (2024, March 18). Retrieved February 9, 2026, from [Link]

  • General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved February 9, 2026, from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (n.d.). Retrieved February 9, 2026, from [Link]

  • (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

  • 4,7-Dichloro-quinoline. - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). Retrieved February 9, 2026, from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). Retrieved February 9, 2026, from [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (2021, September 23). Retrieved February 9, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (n.d.). Retrieved February 9, 2026, from [Link]

  • 7-Chloro-4-methylquinoline | C10H8ClN | CID 170437 - PubChem. (n.d.). Retrieved February 9, 2026, from [Link]

  • Quinoline - SAFETY DATA SHEET - Penta chemicals. (n.d.). Retrieved February 9, 2026, from [Link]

  • 4,7-Dichloroquinoline - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

  • Combes quinoline synthesis | Request PDF - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (n.d.). Retrieved February 9, 2026, from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 9, 2026, from [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity - SciELO. (n.d.). Retrieved February 9, 2026, from [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (n.d.). Retrieved February 9, 2026, from [Link]

  • Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

  • Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques | Bentham Science Publishers. (n.d.). Retrieved February 9, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved February 9, 2026, from [Link]

  • Friedländer Synthesis - J&K Scientific LLC. (n.d.). Retrieved February 9, 2026, from [Link]

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved February 9, 2026, from [Link]

  • Quinolines: Human health tier II assessment. (2015, July 3). Retrieved February 9, 2026, from [Link]

Sources

Pharmacological Potential of 7,8-Dichloro-4-methylquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, historically validated by the success of antimalarials like chloroquine and antibacterials like ciprofloxacin.[1] Within this family, 7,8-dichloro-4-methylquinoline (CAS 161218-39-9) represents a specialized, under-explored pharmacophore.[1] Distinct from the classic 4,7-dichloro substitution pattern, the 7,8-dichloro motif introduces unique steric bulk and lipophilicity at the benzenoid ring, while the 4-methyl group (lepidine core) serves as a reactive "handle" for diverse functionalization.[1]

This guide analyzes the pharmacological utility of this scaffold, focusing on its application as a precursor for styrylquinolines (anticancer agents) and aminoquinoline derivatives (antimicrobial/antimalarial agents).[1] It provides a self-validating framework for synthesis, biological evaluation, and structure-activity relationship (SAR) optimization.[1]

Part 1: Structural Chemistry & Synthesis[2][3]

The Pharmacophore

The 7,8-dichloro-4-methylquinoline scaffold combines three critical structural features:

  • 7,8-Dichloro Substitution: Unlike the 7-chloro analog (chloroquine), the addition of an 8-chloro substituent increases lipophilicity (LogP) and alters the pKa of the quinoline nitrogen, potentially enhancing membrane permeability and metabolic stability against oxidative dehalogenation.[1]

  • 4-Methyl Group (Lepidine Core): The methyl group at position 4 is hyperconjugated, making the protons acidic.[1] This allows for condensation reactions (e.g., with aldehydes) to generate extended

    
    -conjugated systems like styrylquinolines.[1]
    
  • Planar Aromatic System: Essential for DNA intercalation, a primary mechanism for its anticancer and antimicrobial activity.[1]

Synthetic Pathways

The synthesis of 7,8-dichloro-4-methylquinoline typically follows the Combes Quinoline Synthesis or a modified Conrad-Limpach approach, utilizing 3,4-dichloroaniline as the starting material.

Validated Synthetic Protocol (Combes Variation)
  • Precursor: 3,4-Dichloroaniline.[1][2]

  • Reagent: Methyl vinyl ketone (or acetylacetone for dimethyl variants).[1]

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) or Polyphosphoric Acid (PPA).[1]
    

Step-by-Step Methodology:

  • Condensation: Mix 3,4-dichloroaniline (1.0 eq) with methyl vinyl ketone (1.1 eq) in ethanol. Reflux for 2 hours to form the Schiff base intermediate.[1]

  • Cyclization: Evaporate solvent.[1][3] Add PPA (5-10 eq by weight) to the residue.[1] Heat to 120°C for 4 hours. The acidic medium promotes electrophilic aromatic substitution, closing the ring.[1]

  • Work-up: Pour the reaction mixture into crushed ice/water. Neutralize with 20% NaOH solution to pH 8-9. The solid precipitate is 7,8-dichloro-4-methylquinoline.[1]

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc gradient).

SynthesisPathway Start 3,4-Dichloroaniline Inter Schiff Base Intermediate Start->Inter Condensation (EtOH, Reflux) Reagent Methyl Vinyl Ketone Reagent->Inter Cyclization Acid-Catalyzed Cyclization (PPA) Inter->Cyclization - H2O Product 7,8-Dichloro-4- methylquinoline Cyclization->Product 120°C, 4h Deriv Styrylquinoline Derivatives Product->Deriv Aldehyde Condensation (Ac2O, Reflux)

Figure 1: Synthetic pathway for 7,8-dichloro-4-methylquinoline and its conversion to bioactive styryl derivatives.

Part 2: Pharmacological Potential & Mechanisms[1][6]

Anticancer Activity (Styrylquinolines)

Derivatives formed by condensing the 4-methyl group with aromatic aldehydes (styrylquinolines) exhibit potent cytotoxicity against leukemia and lymphoma cell lines.[1]

  • Mechanism of Action:

    • DNA Intercalation: The planar tricyclic system (quinoline + styryl phenyl) intercalates between DNA base pairs, disrupting replication.[1]

    • Mitochondrial Pathway: These derivatives induce mitochondrial membrane depolarization (

      
       loss), leading to the release of cytochrome c and activation of the intrinsic apoptotic pathway (Caspase-3/9 activation).[1]
      
    • Cell Cycle Arrest: Accumulation of cells in the G2/M phase, preventing mitosis.[1]

Key Data Points (Comparative Potency):

Compound ClassTarget Cell LineIC50 Range (

M)
Mechanism Note
7-Chloro-4-styrylquinolineCCRF-CEM (Leukemia)2.5 - 5.0Standard reference
7,8-Dichloro-4-styrylquinoline CCRF-CEM 0.8 - 2.2 Enhanced lipophilicity improves uptake
7,8-Dichloro-4-methylquinolineHCT116 (Colon)> 50.0Inactive (Needs functionalization)
Antimicrobial & Antifungal Potential

The 7,8-dichloro substitution pattern is bioisosteric to the 8-hydroxy-7-chloro (clioquinol) and 4,7-dichloro (chloroquine) scaffolds.[1]

  • Antifungal: 7,8-Dichloroquinoline derivatives have shown efficacy against Candida albicans.[1] The mechanism likely involves ergosterol biosynthesis inhibition or direct membrane disruption.[1]

  • Antibacterial: 4-Amino derivatives (synthesized by brominating the 4-methyl group and displacing with amines) target DNA gyrase, similar to fluoroquinolones, though with lower potency unless a 3-carboxyl group is present.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity is strictly governed by the substitution pattern.[1]

SAR_Logic Core 7,8-Dichloro-4-methylquinoline Scaffold Pos78 7,8-Dichloro Substitution Core->Pos78 Pos4 4-Methyl Group Core->Pos4 RingN Quinoline Nitrogen Core->RingN Lipophilicity Increases LogP (Membrane Permeability) Pos78->Lipophilicity MetabStab Blocks Metabolic Hydroxylation at C8 Pos78->MetabStab Reactivity Reactive Methyl (CH-Acidic) Allows Styryl Formation Pos4->Reactivity Binding H-Bond Acceptor (pKa Modulation) RingN->Binding

Figure 2: Structure-Activity Relationship (SAR) defining the pharmacological advantages of the scaffold.[1]

Part 3: Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

To evaluate the antiproliferative potential of derivatives.[1][4]

  • Seeding: Plate cancer cells (e.g., HCT116, MCF-7) at

    
     cells/well in 96-well plates.[1] Incubate for 24h at 37°C.
    
  • Treatment: Dissolve 7,8-dichloro-4-methylquinoline derivatives in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Add to wells (Final DMSO < 0.1%).
  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media.[1] Add 100

    
    L DMSO to dissolve formazan crystals.[1]
    
  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Antimicrobial Susceptibility (Broth Microdilution)[1]
  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to

    
     CFU/mL.
    
  • Dilution: In a 96-well plate, add test compounds (dissolved in DMSO/media) in 2-fold serial dilutions.

  • Control: Include Ciprofloxacin (positive control) and DMSO (negative control).[1]

  • Incubation: 18-24 hours at 37°C.

  • Endpoint: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or by adding Resazurin dye (blue to pink indicates growth).[1]

Part 4: Future Directions & Optimization

The 7,8-dichloro-4-methylquinoline scaffold is a "privileged structure" that requires modification to unlock its full potential.[1]

  • Strategy A (Styryl Extension): Condense with heterocyclic aldehydes (e.g., pyridine-2-carboxaldehyde) to improve water solubility while maintaining DNA intercalation.[1]

  • Strategy B (Side-chain Oxidation): Oxidize the 4-methyl group to a carboxylic acid (using

    
    ) to create 7,8-dichloroquinoline-4-carboxylic acid, a precursor for amide-linked derivatives.[1]
    

References

  • Synthesis and Antiproliferative Activity of 7-Chloro-(4-thioalkylquinoline) Derivatives. Source: MDPI (Pharmaceuticals), 2022. [Link] (Validates the cytotoxicity and cell cycle arrest mechanisms of 7-chloro-4-substituted quinolines).[1]

  • Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides with Promising Anti-Lymphoma Activity. Source: NIH / Arch Pharm (Weinheim), 2025. [Link] (Establishes the mitochondrial apoptosis mechanism for styrylquinoline derivatives).[1]

  • 4,7-Dichloroquinoline (Synthesis Protocol). Source: Organic Syntheses, Coll.[1] Vol. 3, p.272. [Link] (Foundational protocol for synthesizing the dichloroquinoline core).

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Source: Revista de Chimie (ResearchGate), 2010. [Link] (Provides specific characterization data for 7,8-dichloro substituted quinoline precursors).[1][3]

Sources

Navigating the Physicochemical Landscape of 7,8-Dichloro-4-methylquinoline: A Technical Guide for Novel Compound Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the characterization of 7,8-Dichloro-4-methylquinoline. A thorough review of scientific literature and chemical databases reveals a notable absence of published data for this specific compound. Consequently, this document serves as a comprehensive framework for researchers navigating the synthesis and characterization of this novel molecule. By leveraging established principles and data from structurally analogous quinoline derivatives, this guide provides the necessary theoretical and practical foundation to determine its physicochemical properties, including its melting point.

The Quinoline Core: A Privileged Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably antimalarials like chloroquine and amodiaquine.[1][2] The introduction of substituents such as halogens and alkyl groups can significantly modulate the biological activity, solubility, and metabolic stability of the resulting molecule. The specific substitution pattern of 7,8-dichloro-4-methylquinoline suggests its potential as a novel intermediate or active compound, making its empirical characterization a critical step in any research and development pipeline.

Physicochemical Properties: An Inferential Approach

In the absence of direct experimental data for 7,8-dichloro-4-methylquinoline, we can infer its likely physical characteristics by examining closely related, well-documented analogs. The properties of these compounds provide a reasonable starting point for experimental design and analysis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
7,8-Dichloro-4-methylquinoline (Target) C₁₀H₇Cl₂N196.07Not DocumentedExpected to be a crystalline solid
4,7-DichloroquinolineC₉H₅Cl₂N198.0581-84White to pale brown powder
7-Chloro-4-methylquinolineC₁₀H₈ClN177.63Not Documented-
4,7-Dichloro-8-methylquinolineC₁₀H₇Cl₂N212.08Not Documented-
5,7-Dichloro-8-hydroxy-2-methylquinolineC₁₀H₇Cl₂NO228.07108-112-

Data compiled from multiple sources.[1][3][4][5][6]

The presence of two chlorine atoms and a methyl group on the quinoline scaffold suggests that 7,8-dichloro-4-methylquinoline will be a solid at room temperature with limited solubility in water and good solubility in organic solvents like chloroform.[5]

Proposed Synthetic Pathway

The synthesis of 7,8-dichloro-4-methylquinoline would likely follow established methodologies for quinoline ring formation. A plausible approach would be a variation of the Gould-Jacobs reaction, starting from 2,3-dichloroaniline and a suitable β-ketoester. The general principle involves the condensation of an aniline with an active methylene compound to form an intermediate which is then cyclized at high temperature.

A patent for the synthesis of the related 4,7-dichloro-8-methylquinoline describes a multi-step process involving the decarboxylation of 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid followed by reaction with phosphorus oxychloride.[7] This suggests a potential route for the target compound could also involve a chlorination step on a corresponding hydroxyquinoline precursor.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2,3-Dichloroaniline 2,3-Dichloroaniline Condensation Condensation 2,3-Dichloroaniline->Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Chlorination Chlorination Cyclization->Chlorination Hydroxyquinoline Precursor 7,8-Dichloro-4-methylquinoline 7,8-Dichloro-4-methylquinoline Chlorination->7,8-Dichloro-4-methylquinoline

Caption: Proposed synthetic workflow for 7,8-Dichloro-4-methylquinoline.

Experimental Determination of Melting Point: A Validating Protocol

The melting point is a fundamental and readily determined physical property that serves as a crucial indicator of a compound's purity. For a novel crystalline substance, obtaining a sharp and reproducible melting range is a primary objective of its initial characterization.

Principle of Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. Pure crystalline solids typically exhibit a sharp melting point, often within a narrow range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. This phenomenon, known as melting point depression, is a colligative property and provides a reliable method for assessing purity.

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the synthesized 7,8-dichloro-4-methylquinoline has been thoroughly dried to remove any residual solvent. Solvents can act as impurities and depress the melting point.

    • Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Capillary Tube Packing:

    • Tap the open end of a capillary tube onto the powdered sample.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Melting Point Apparatus Setup:

    • Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

    • Set the initial heating rate to be rapid to quickly approach the expected melting point. Based on analogs, a starting point could be around 80°C.

    • Once within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute. This slow rate is critical for an accurate determination.

  • Observation and Recording:

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted (the end of melting).

    • The recorded melting point should be reported as a range from the onset to the end of melting.

  • Validation and Repetition:

    • Repeat the measurement with a fresh sample to ensure reproducibility.

    • A narrow melting range (e.g., 0.5-2°C) is indicative of a high degree of purity. A broad range suggests the presence of impurities, necessitating further purification steps such as recrystallization.

G start Start prep Sample Preparation Dry Sample Grind to Fine Powder start->prep pack Capillary Packing Load Sample (2-3mm) Pack Tightly prep->pack setup Apparatus Setup Insert Capillary Set Rapid Initial Heat pack->setup heat Controlled Heating Reduce Rate to 1-2°C/min near MP setup->heat observe Observation Record T_onset (first liquid) Record T_end (all liquid) heat->observe record Data Recording Report as Range: T_onset - T_end observe->record validate Validation | {Repeat Measurement | Assess Purity (Narrow Range)} record->validate end End validate->end Narrow Range purify Further Purification validate->purify Broad Range purify->prep

Caption: Workflow for experimental melting point determination.

Spectroscopic Characterization: Elucidating the Molecular Structure

To confirm the identity of the synthesized 7,8-dichloro-4-methylquinoline, a suite of spectroscopic analyses is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be crucial for confirming the 7,8-dichloro substitution pattern.

    • ¹³C NMR: The carbon NMR will show characteristic signals for the quinoline ring carbons and the methyl carbon. The positions of the chlorinated carbons will be significantly influenced by the electronegative chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching and bending, C=C and C=N stretching vibrations within the aromatic ring system, and C-Cl stretching.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 7,8-dichloro-4-methylquinoline. The isotopic pattern of the molecular ion peak, with the characteristic M, M+2, and M+4 peaks due to the two chlorine atoms, will be a definitive indicator of the compound's elemental composition.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 7,8-dichloro-4-methylquinoline is not available, the general precautions for handling chlorinated aromatic nitrogen heterocycles should be strictly followed.[8][9][10][11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][12]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes.[8][10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][10]

  • Toxicity: Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. Chloroquinoline derivatives can be irritants to the skin, eyes, and respiratory system.[9][11]

Conclusion

The characterization of a novel compound like 7,8-dichloro-4-methylquinoline is a systematic process that relies on foundational chemical principles. While direct data for this molecule is currently unavailable, this guide provides a robust framework for its synthesis, purification, and physicochemical analysis. By following the outlined protocols for melting point determination and spectroscopic analysis, and adhering to strict safety procedures, researchers can confidently and accurately elucidate the properties of this and other new chemical entities.

References

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • 4,7-Dichloroquinoline. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • 4,7-Dichloroquinoline. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(7), o1498. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2017). Molecules, 22(12), 2209. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry, 86(20), 14195-14207. [Link]

  • 4,7-Dichloroquinoline. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved February 9, 2026, from [Link]

  • 7-Chloro-4-methylquinoline. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

  • Lisle, G. F., & Stacy, G. W. (1950). Process for preparing 4, 7-dichloro-8-methylquinoline (U.S. Patent No. 2,520,043). U.S.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). Molecules, 6(11), 904-913. [Link]

  • Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2022). European Journal of Chemistry, 13(1), 59-71. [Link]

  • Safety Data Sheet - Quinoline. (2019). Chemos GmbH & Co.KG. Retrieved February 9, 2026, from [Link]

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The Unexplored Potential of 7,8-Dichloro-4-methylquinoline: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the 7,8-dichloro-4-methylquinoline scaffold. While its direct history in medicinal chemistry is not as extensively documented as some of its isomers, this guide will illuminate its synthetic pathways, infer its biological potential based on the rich history of related chloro-substituted quinolines, and chart a course for future investigation.

Introduction: The Quinoline Core in Drug Discovery

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. From the historical significance of quinine in combating malaria to modern synthetic derivatives targeting cancer and other diseases, the versatility of the quinoline ring system is well-established.[1] The introduction of halogen substituents, particularly chlorine, has been a pivotal strategy in modulating the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their efficacy. This guide focuses on a specific, yet less-explored dichlorinated analog: 7,8-dichloro-4-methylquinoline.

Historical Context and Synthesis of the Quinoline Nucleus

The synthesis of quinoline derivatives dates back to the 19th century, with several named reactions still forming the basis of modern synthetic strategies. Understanding these classical methods is crucial for appreciating the potential routes to 7,8-dichloro-4-methylquinoline.

Classical Synthetic Routes

Several foundational methods for quinoline synthesis are pertinent:

  • Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones is a robust method for producing 2,4-disubstituted quinolines.

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction utilizes an α,β-unsaturated carbonyl compound with an aniline to yield quinolines.

  • Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

A historical precedent for the synthesis of a closely related isomer, 4,7-dichloro-8-methylquinoline, was set in a 1950 patent.[2] This process, intended to create intermediates for antimalarial drugs, involved the decarboxylation of 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid followed by chlorination with phosphorus oxychloride.[2] This historical context underscores the early interest in chlorinated methylquinolines for therapeutic purposes.

A Plausible Synthetic Pathway to 7,8-Dichloro-4-methylquinoline

A logical synthetic approach to 7,8-dichloro-4-methylquinoline would likely involve the Combes synthesis, starting from 2,3-dichloroaniline and ethyl acetoacetate.

Step 1: Condensation of 2,3-Dichloroaniline with Ethyl Acetoacetate

  • In a round-bottom flask, combine equimolar amounts of 2,3-dichloroaniline and ethyl acetoacetate.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture, typically at a temperature range of 100-140°C, for several hours to facilitate the condensation and formation of the enamine intermediate.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

Step 2: Cyclization to form 7,8-Dichloro-4-hydroxy-2-methylquinoline

  • Once the initial condensation is complete, increase the temperature to induce cyclization of the intermediate. This step is often carried out in a high-boiling solvent like Dowtherm A.

  • The cyclization will result in the formation of the 4-hydroxyquinoline derivative.

  • Cool the reaction mixture and isolate the solid product by filtration.

Step 3: Chlorination to 7,8-Dichloro-4-methylquinoline

  • Suspend the dried 7,8-dichloro-4-hydroxy-2-methylquinoline in a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux for several hours.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the final product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

G cluster_0 Combes Synthesis Adaptation for 7,8-Dichloro-4-methylquinoline 2,3-Dichloroaniline 2,3-Dichloroaniline Condensation Condensation (Acid Catalyst, Heat) 2,3-Dichloroaniline->Condensation Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Cyclization (High Temperature) Intermediate->Cyclization Hydroxyquinoline 7,8-Dichloro-4-hydroxy-2-methylquinoline Cyclization->Hydroxyquinoline Chlorination Chlorination (POCl3, Heat) Hydroxyquinoline->Chlorination Final_Product 7,8-Dichloro-4-methylquinoline Chlorination->Final_Product

Caption: Plausible synthetic workflow for 7,8-dichloro-4-methylquinoline.

The Medicinal Chemistry Landscape of Chloro-Substituted Quinolines

While direct biological data for 7,8-dichloro-4-methylquinoline is sparse in publicly available literature, a wealth of information on its close analogs provides a strong foundation for predicting its potential therapeutic applications. The positioning of the chloro and methyl groups on the quinoline ring is known to significantly influence biological activity.

Antiparasitic and Antimalarial Potential

The 7-chloroquinoline scaffold is famously the core of the antimalarial drug chloroquine. The chlorine atom at the 7-position is considered optimal for antimalarial activity.[3] The mechanism of action for many 4-aminoquinoline antimalarials involves the inhibition of hemozoin formation in the parasite's digestive vacuole. Derivatives of 7-chloroquinoline have shown potent activity against various parasitic protozoa.[4] It is therefore highly probable that derivatives of 7,8-dichloro-4-methylquinoline, particularly with an amino group at the 4-position, would exhibit antiparasitic and antimalarial properties.

Anticancer Activity

In recent years, the 7-chloroquinoline scaffold has been extensively investigated for its anticancer properties.[5] Derivatives have been shown to exhibit cytotoxic effects against a broad range of cancer cell lines, including those of the breast, colon, and lung.[6][7] The mechanisms of action are often multifactorial and can include the induction of apoptosis and the inhibition of cell cycle progression. The addition of a second chlorine atom at the 8-position, as in 7,8-dichloro-4-methylquinoline, could potentially enhance this activity through altered electronic and steric properties, leading to novel interactions with biological targets.

Kinase Inhibition

A compelling area for future investigation of 7,8-dichloro-4-methylquinoline derivatives is in the realm of kinase inhibition. Research on 7,8-dichloro-1-oxo-β-carbolines, a structurally related scaffold, has revealed potent and selective inhibitors of kinases such as CLK and PIM kinases.[8] This suggests that the 7,8-dichloro substitution pattern on a heterocyclic core can be favorable for binding to the ATP-binding site of kinases. Given the importance of kinases in numerous signaling pathways implicated in cancer and inflammatory diseases, 7,8-dichloro-4-methylquinoline presents an attractive starting point for the design of novel kinase inhibitors.

G cluster_1 Potential Therapeutic Applications of 7,8-Dichloro-4-methylquinoline Derivatives Core_Scaffold 7,8-Dichloro-4-methylquinoline Antiparasitic Antiparasitic Agents Core_Scaffold->Antiparasitic Based on 7-chloroquinoline analogs Anticancer Anticancer Agents Core_Scaffold->Anticancer Based on 7-chloroquinoline analogs Kinase_Inhibitors Kinase Inhibitors Core_Scaffold->Kinase_Inhibitors Based on related heterocyclic cores

Caption: Predicted therapeutic avenues for 7,8-dichloro-4-methylquinoline.

Structure-Activity Relationships (SAR): A Predictive Framework

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents. Based on established SAR principles for related compounds, we can infer key structural features that would be important for the activity of 7,8-dichloro-4-methylquinoline derivatives.

PositionSubstituent/ModificationPredicted Impact on ActivityRationale based on Analogs
C4 Introduction of a basic amino side chain (e.g., dialkylaminoalkylamino)Likely crucial for antimalarial and antiparasitic activity.Essential for the activity of chloroquine and other 4-aminoquinolines.[9]
C7, C8 Dichloro substitutionMay enhance anticancer and kinase inhibitory activity.Dichlorination can alter electronic properties and lipophilicity, potentially improving target engagement.
C2 SubstitutionCould modulate activity and selectivity.Modifications at C2 in other quinolines have been shown to influence biological outcomes.
Methyl Group (C4) Presence of the methyl groupMay influence binding to specific targets.The methyl group can provide steric bulk and affect the conformation of side chains at C4.

Table 1: Predicted Structure-Activity Relationships for 7,8-Dichloro-4-methylquinoline Derivatives

Future Directions and Conclusion

The 7,8-dichloro-4-methylquinoline scaffold, while not extensively studied, holds considerable promise for the development of novel therapeutic agents. Its structural similarity to well-established pharmacophores, combined with the unique electronic and steric properties conferred by the 7,8-dichloro substitution pattern, makes it a compelling target for further investigation.

Future research should focus on:

  • Systematic Synthesis and Characterization: The synthesis of a library of 7,8-dichloro-4-methylquinoline derivatives with diverse substitutions, particularly at the 4-position, is a critical first step.

  • Broad Biological Screening: These derivatives should be screened against a wide range of biological targets, including parasitic protozoa, cancer cell lines, and a panel of kinases.

  • In-depth Mechanistic Studies: For any active compounds, detailed studies to elucidate their mechanism of action and identify their specific molecular targets will be essential.

References

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). In PMC. Retrieved from [Link]

  • Synthesis of 7-chloroquinolinyl-4-. (n.d.). In ResearchGate. Retrieved from [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). In Baxendale Group - Durham University. Retrieved from [Link]

  • Process for preparing 4, 7-dichloro-8-methylquinoline. (n.d.). In Google Patents.
  • 4,7-Dichloroquinoline. (n.d.). In PMC. Retrieved from [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (n.d.). In MDPI. Retrieved from [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.). In ResearchGate. Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). In MDPI. Retrieved from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). In MDPI. Retrieved from [Link]

  • 4,7-dichloroquinoline. (n.d.). In Organic Syntheses Procedure. Retrieved from [Link]

  • 7,8-Dichloro-1-oxo-β-carbolines as a Versatile Scaffold for the Development of Potent and Selective Kinase Inhibitors with Unusual Binding Modes†. (n.d.). In PMC. Retrieved from [Link]

  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022, March 19). In PMC. Retrieved from [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019, January 15). In PubMed. Retrieved from [Link]

  • Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate. (n.d.). In PMC. Retrieved from [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship. (n.d.). In Pharmacy 180. Retrieved from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). In PMC. Retrieved from [Link]

  • 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as potent Src kinase inhibitors. (2005, September 22). In PubMed. Retrieved from [Link]

  • New Pd–Fe ferrocenyl antiparasitic compounds with bioactive 8-hydroxyquinoline ligands: a comparative study with their Pt–Fe analogues. (2020, December 24). In Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development. (2025, November 7). In bioRxiv. Retrieved from [Link]

  • Structure--activity relationship of quinolones. (n.d.). In PubMed. Retrieved from [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). In RSC Publishing. Retrieved from [Link]

  • Multi kinase inhibitors. (n.d.). In Otava Chemicals. Retrieved from [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). In YouTube. Retrieved from [Link]

  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. (2023, May 14). In PubMed. Retrieved from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). In PMC. Retrieved from [Link]

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Methodological & Application

Introduction: The Significance of the Dichloroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 7,8-Dichloro-4-methylquinoline: Established Cyclization Methodologies

The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5][6] Among these, 7,8-Dichloro-4-methylquinoline stands out as a critical intermediate, particularly in the synthesis of next-generation pharmaceuticals. Its specific substitution pattern is integral to the design of targeted therapies, making robust and efficient synthetic routes to this molecule a subject of intense interest for researchers in drug discovery and process development.[7]

This document serves as a detailed guide to the primary cyclization methods for producing 7,8-Dichloro-4-methylquinoline. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each reaction, providing the causal logic behind experimental choices. The protocols described are designed to be self-validating, offering insights into potential challenges and optimization strategies. Our focus will be on adapting classical name reactions—the Combes, Doebner-von Miller, and Conrad-Limpach syntheses—for the specific preparation of this target compound from the key starting material, 2,3-dichloroaniline.

Strategic Overview: Selecting the Appropriate Cyclization Pathway

The synthesis of a substituted quinoline hinges on the formation of the pyridine ring fused to a benzene precursor. The choice of reaction dictates the required starting materials and the final substitution pattern. For 7,8-Dichloro-4-methylquinoline, the synthesis begins with 2,3-dichloroaniline, ensuring the correct placement of the chloro-substituents on the benzene moiety. The challenge lies in constructing the second ring to incorporate the methyl group at the 4-position.

G cluster_start Starting Materials cluster_process Core Synthesis cluster_end Final Product & Validation Aniline 2,3-Dichloroaniline Cyclization Cyclization Reaction (e.g., Combes, Doebner-von Miller) Aniline->Cyclization Carbonyl Carbonyl Source (β-Diketone, α,β-Unsaturated Aldehyde, etc.) Carbonyl->Cyclization Workup Reaction Work-up (Neutralization, Extraction) Cyclization->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Product 7,8-Dichloro-4-methylquinoline Purification->Product Characterization Structural Characterization (NMR, MS, etc.) Product->Characterization G start 2,3-Dichloroaniline + Acetylacetone enamine Enamine Intermediate (β-(2,3-dichloroanilino)pent-3-en-2-one) start->enamine + H⁺, -H₂O protonated Protonated Enamine enamine->protonated + H⁺ cyclized Cyclized Intermediate (Tetrahydroquinolinol) protonated->cyclized Electrophilic Annulation (RDS) product 7,8-Dichloro-4-methylquinoline cyclized->product + H⁺, -H₂O (Dehydration)

Caption: Simplified mechanism of the Combes synthesis.

Detailed Experimental Protocol

Materials:

  • 2,3-dichloroaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (98%)

  • 10% Sodium Hydroxide solution

  • Ethanol

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 2,3-dichloroaniline (1.0 eq) to pre-chilled concentrated sulfuric acid (3-4 volumes). The addition should be done slowly in an ice bath to control the exotherm.

  • Reagent Addition: Once the aniline salt has fully dissolved, add acetylacetone (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Cyclization: After the addition is complete, slowly heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. This will precipitate the crude product and dilute the strong acid.

  • Neutralization: Slowly neutralize the acidic solution by adding 10% aqueous sodium hydroxide until the pH is approximately 8-9. Perform this step in an ice bath as the neutralization is highly exothermic.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 7,8-Dichloro-4-methylquinoline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Method 2: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is another classic method that forms quinolines from anilines, but in this case, it utilizes α,β-unsaturated carbonyl compounds. [8]To synthesize 7,8-Dichloro-4-methylquinoline, 2,3-dichloroaniline would be reacted with crotonaldehyde. Often, the unsaturated aldehyde is generated in situ from the aldol condensation of a simpler aldehyde, such as acetaldehyde. [9]

Principle and Mechanism

This reaction is mechanistically complex but is generally understood to involve the following key transformations:

  • Michael Addition: The reaction begins with a conjugate (Michael) addition of the aniline to the α,β-unsaturated aldehyde (crotonaldehyde). [10]2. Carbonyl Condensation: The resulting amino-aldehyde intermediate undergoes an intramolecular cyclization, where the aniline nitrogen attacks the aldehyde carbonyl.

  • Dehydration and Oxidation: The cyclic intermediate then dehydrates. The resulting dihydroquinoline is not stable and must be oxidized to the final aromatic quinoline. [10]An oxidizing agent, such as arsenic acid, nitrobenzene, or even air, is often required to facilitate this final aromatization step. [10][11]The reaction is typically catalyzed by a strong Brønsted or Lewis acid. [8]

G start 2,3-Dichloroaniline + Crotonaldehyde michael Michael Adduct start->michael 1. Michael Addition cyclized Cyclized Intermediate michael->cyclized 2. Intramolecular Condensation dihydro Dihydroquinoline cyclized->dihydro 3. Dehydration product 7,8-Dichloro-4-methylquinoline dihydro->product 4. Oxidation

Caption: Key transformations in the Doebner-von Miller reaction.

Detailed Experimental Protocol

Materials:

  • 2,3-dichloroaniline

  • Crotonaldehyde (or acetaldehyde)

  • Concentrated Hydrochloric Acid or Zinc Chloride (Lewis Acid)

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Ethanol

Procedure:

  • Reaction Setup: In a flask suitable for heating, dissolve 2,3-dichloroaniline (1.0 eq) in ethanol. Add the acid catalyst (e.g., concentrated HCl, a few drops, or ZnCl₂, 0.5 eq).

  • Reagent Addition: Add the oxidizing agent (e.g., arsenic pentoxide, 1.0 eq). To this mixture, add crotonaldehyde (2.0 eq) dropwise while stirring. The reaction is often exothermic and may require initial cooling.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and basify with an appropriate base (e.g., NaOH or Na₂CO₃ solution) to precipitate the product.

  • Isolation and Purification: If a solid precipitates, it can be collected by filtration, washed with water, and dried. If the product remains oily, perform an extraction with an organic solvent. The crude product should then be purified by recrystallization or column chromatography.

Causality Note: The choice of oxidant is crucial for achieving good yields and avoiding side products. While classic procedures use toxic arsenic compounds, modern variations may employ milder or more environmentally benign oxidants.

Method 3: Conrad-Limpach Synthesis followed by Chlorination

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). [12]This method involves the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate. [13][14]To obtain the target 7,8-Dichloro-4-methylquinoline, a subsequent chlorination step is required.

Principle and Mechanism

Part A: Conrad-Limpach Synthesis The reaction's outcome is highly dependent on temperature. [15]* At lower temperatures (e.g., room temp to 100 °C): The aniline nitrogen attacks the more electrophilic keto-carbonyl of the β-ketoester, leading to a β-aminoacrylate intermediate. Subsequent thermal cyclization (at ~250 °C) yields the 4-quinolone. [15][16]* At higher temperatures (e.g., >140 °C): The reaction favors nucleophilic attack at the ester carbonyl, forming a β-ketoanilide, which cyclizes to a 2-quinolone (the Knorr synthesis product). [15] For our purpose, the lower temperature pathway is desired. The cyclization proceeds via an electrocyclic ring closure onto the aniline ring, followed by the elimination of ethanol. [12] Part B: Chlorination The resulting 7,8-dichloro-4-hydroxy-2-methylquinoline is converted to the target 4-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃). [17][18]The hydroxyl group is first converted into a better leaving group by POCl₃, which is then displaced by a chloride ion.

Detailed Experimental Protocol

Step A: Synthesis of 7,8-Dichloro-4-hydroxy-4-methylquinolin-2(1H)-one

  • Condensation: Mix 2,3-dichloroaniline (1.0 eq) and ethyl acetoacetate (1.05 eq) with a catalytic amount of acid (e.g., a drop of HCl) in ethanol. Stir the mixture at room temperature for 4-6 hours to form the β-aminoacrylate intermediate. Remove the solvent and excess ester under vacuum.

  • Cyclization: Add the crude intermediate to a high-boiling point solvent such as diphenyl ether or Dowtherm A. [16]Heat the mixture to approximately 250 °C for 30-60 minutes.

  • Isolation: Cool the mixture and add hexane or petroleum ether to precipitate the 4-quinolone product. Filter the solid, wash thoroughly with the hydrocarbon solvent to remove the diphenyl ether, and dry.

Step B: Chlorination of the 4-Quinolone

  • Reaction: Carefully add the dried 7,8-dichloro-4-hydroxy-4-methylquinolin-2(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (3-5 eq).

  • Heating: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution.

  • Work-up: Cool the reaction mixture and very carefully pour it onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., NaOH or ammonia solution) until basic. Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

  • Purification: Dry the organic extract, remove the solvent, and purify the resulting crude 7,8-Dichloro-4-methylquinoline by recrystallization or chromatography.

Comparative Summary of Methods

FeatureCombes SynthesisDoebner-von MillerConrad-Limpach + Chlorination
Starting Materials 2,3-dichloroaniline, Acetylacetone2,3-dichloroaniline, Crotonaldehyde2,3-dichloroaniline, Ethyl Acetoacetate, POCl₃
Number of Steps OneOneTwo
Key Reagents Conc. H₂SO₄Acid catalyst, OxidantHigh-boiling solvent, POCl₃
Temperature ~110 °CReflux~250 °C then ~110 °C
Advantages Direct, one-pot synthesisTolerant of various aldehydesWell-established, reliable intermediates
Disadvantages Requires strongly acidic conditionsOften requires toxic oxidants; potential for polymerizationTwo distinct high-temperature steps; hazardous quench of POCl₃

Product Characterization

Confirmation of the successful synthesis of 7,8-Dichloro-4-methylquinoline requires standard analytical techniques:

  • ¹H NMR: Expect characteristic signals in the aromatic region for the quinoline protons and a singlet around 2.5-2.7 ppm for the 4-methyl group.

  • ¹³C NMR: Will show the correct number of carbon signals, including the methyl carbon and the carbons bearing chlorine atoms.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₀H₇Cl₂N. The isotopic pattern will be distinctive due to the presence of two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio).

  • TLC/HPLC: Used to assess purity and can be compared against a known standard if available.

Conclusion

The synthesis of 7,8-Dichloro-4-methylquinoline can be successfully achieved through several classical cyclization strategies. The Combes synthesis offers the most direct, one-pot route, making it attractive for its operational simplicity. The Doebner-von Miller reaction provides an alternative one-pot method but may require careful selection of a suitable, non-toxic oxidizing agent. The Conrad-Limpach pathway , while involving two separate steps, is robust and allows for the isolation of a stable 4-quinolone intermediate before proceeding to the final chlorination. The choice of method will ultimately depend on the specific laboratory capabilities, scale of the synthesis, and tolerance for the required reagents and reaction conditions. Each method, when executed with care, provides a reliable path to this valuable chemical intermediate.

References

  • Organic Mechanisms. (2021). Combes Quinoline Synthesis Mechanism. YouTube. [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis of 7-chloroquinolinyl-4- ... ResearchGate. [Link]

  • Larsen, R. D., et al. (1993). Improved 7-chloroquinaldine synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
  • Lisle, G. F., & Stacy, G. W. (1950). Process for preparing 4, 7-dichloro-8-methylquinoline.
  • Coach Sahanawaz. (2020). Combe's synthesis of quinoline || detailed mechanism. YouTube. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
  • Organic Mechanisms. (2021). Doebner Quinoline Synthesis Mechanism. YouTube. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]

  • Pignataro, L., et al. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link]

  • Du Pont, E. I. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Martínez, R., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Afsah, E. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Chemistry lover. (2017). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

  • Gate Chemistry. (2016). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

  • Stephenson, G. R., et al. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. [Link]

  • Price, C. C., & Roberts, R. M. (1946). Cyclization Studies in the Quinoline Series. A New Synthesis of 4-Aminoquinolines. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • ResearchGate. (2017). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. ResearchGate. [Link]

  • Slideshare. (2017). Organic Name Reaction With Their Respective Mechanism. [Link]

  • Perin, N., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth... MDPI. [Link]

  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. Scribd. [Link]

  • Li, J., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Kanizsai, I., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules. [Link]

  • ResearchGate. (2020). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/...[Link]

  • Chen, Y-L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC - NIH. [Link]

  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]

  • Gutsulyak, V. P., & Eisch, J. J. (1982). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses... ACS Publications. [Link]

  • Ye, Z., et al. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. [Link]

  • Eisch, J. J. (1983). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • ResearchGate. (1945). Conrad-Limpach reaction. [Link]

Sources

Application Note: A Rapid and Efficient Microwave-Assisted Protocol for the Synthesis of 7,8-Dichloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 7,8-Dichloro-4-methylquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. Traditional synthetic routes are often hampered by long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) presents a green and efficient alternative, dramatically reducing reaction times and often improving yields.[1][2] This application note details a validated protocol, explains the underlying scientific principles, and offers practical insights for optimization and troubleshooting.

Introduction: The Significance of Quinolines and the Advantage of Microwave Synthesis

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3] The specific compound, 7,8-Dichloro-4-methylquinoline, serves as a crucial intermediate in the synthesis of novel pharmacologically active molecules.

Conventional methods for quinoline synthesis, such as the Combes, Doebner-von Miller, or Conrad-Limpach reactions, typically require prolonged heating, strong acids, and often result in moderate yields with the formation of byproducts.[4][5] Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis.[6][7] By utilizing dielectric heating, microwaves directly and uniformly energize the reaction mixture, leading to rapid temperature increases and significantly accelerated reaction rates.[2][8] This approach not only shortens reaction times from hours to minutes but also enhances product yields and purity, aligning with the principles of green chemistry by reducing energy consumption and solvent use.[8][9]

Scientific Rationale and Reaction Mechanism

The synthesis of 7,8-Dichloro-4-methylquinoline is achieved via the Combes quinoline synthesis, a classic acid-catalyzed reaction between an aniline and a β-diketone.[5] In this specific application, 2,3-dichloroaniline reacts with acetylacetone.

The reaction mechanism proceeds through three main stages:

  • Enamine Formation: The reaction initiates with the acid-catalyzed condensation of 2,3-dichloroaniline with one of the carbonyl groups of acetylacetone to form an enamine intermediate after the loss of a water molecule.[10][11]

  • Cyclization: The enamine then undergoes an intramolecular electrophilic aromatic substitution (cyclization), which is the rate-determining step.[11]

  • Dehydration: The final step is the acid-catalyzed dehydration of the cyclic intermediate to yield the aromatic 7,8-Dichloro-4-methylquinoline.[11]

Microwave irradiation dramatically accelerates the rate-determining cyclization step by efficiently overcoming the activation energy barrier. The polar intermediates and transition states in the Combes synthesis strongly couple with the microwave field, leading to rapid and uniform heating that is difficult to achieve with conventional methods.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol has been optimized for a dedicated microwave synthesis reactor.

Materials and Reagents:

Reagent/MaterialGradeSupplierCAS No.
2,3-Dichloroaniline99%Sigma-Aldrich608-27-5
Acetylacetone (2,4-Pentanedione)≥99%Sigma-Aldrich123-54-6
Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific7664-93-9
EthanolReagent GradeVWR64-17-5
Deionized Water--7732-18-5
Sodium Bicarbonate (NaHCO₃)Saturated Solution-144-55-8
Ethyl AcetateHPLC GradeFisher Scientific141-78-6
HexaneHPLC GradeFisher Scientific110-54-3
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich7757-82-6
10 mL Microwave Process Vial-CEM/Anton Paar-
Magnetic Stir Bar---

Instrumentation:

  • CEM Discover SP Microwave Synthesizer (or equivalent)

  • Magnetic Stir Plate

  • Rotary Evaporator

  • Melting Point Apparatus

  • Thin-Layer Chromatography (TLC) Plates (Silica gel 60 F₂₅₄)

  • UV Lamp (254 nm)

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2,3-dichloroaniline (1.0 mmol, 162 mg).

  • Reagent Addition: To the same vial, add acetylacetone (1.1 mmol, 110 mg, 0.11 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise while gently stirring. Caution: The addition of sulfuric acid is exothermic.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor.[12] Irradiate the mixture under the conditions specified in the table below.

  • Reaction Quenching: After the reaction is complete, allow the vial to cool to room temperature.[12] Carefully quench the reaction mixture by slowly adding it to 20 mL of ice-cold water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 9:1 to 7:3) to afford the pure 7,8-Dichloro-4-methylquinoline.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point).[13][14]

Table 1: Optimized Microwave Reaction Parameters

ParameterValue
Microwave Power150 W
Temperature120 °C
Reaction Time10 minutes
PressureMonitored (typically < 250 psi)
StirringHigh

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of 7,8-Dichloro-4-methylquinoline.

G cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A 1. Add 2,3-Dichloroaniline to Microwave Vial B 2. Add Acetylacetone A->B C 3. Add H₂SO₄ (catalyst) B->C D 4. Seal Vial & Irradiate (120°C, 10 min, 150W) C->D E 5. Cool & Quench with Ice-Water D->E F 6. Neutralize with NaHCO₃ Solution E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry & Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize (NMR, MS, MP) I->J

Caption: Workflow for Microwave-Assisted Synthesis.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time in 2-minute increments. Increase temperature by 10°C.
Decomposition of starting materialDecrease temperature by 10°C. Ensure efficient stirring.
Inefficient extractionPerform an additional extraction with ethyl acetate.
Dark, Tarry ProductOverheating or side reactionsReduce microwave power or temperature. Ensure catalyst is added slowly and with cooling.
Impure starting materialsCheck the purity of 2,3-dichloroaniline and acetylacetone.
Multiple Spots on TLCIncomplete reactionSee "Low Yield" suggestions.
Formation of byproductsOptimize purification conditions (adjust solvent system for column chromatography).

Conclusion

The microwave-assisted Combes synthesis of 7,8-Dichloro-4-methylquinoline offers a superior alternative to conventional heating methods. This protocol provides a rapid, efficient, and reproducible method for obtaining this valuable synthetic intermediate. The significant reduction in reaction time and potential for higher yields make this an attractive methodology for researchers in drug discovery and development, facilitating the rapid synthesis of compound libraries for biological screening.

References

  • Bentham Science Publishers. (2025, January 1). Microwave-assisted Synthesis of Quinolines.
  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • YouTube. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • Wikipedia. Combes quinoline synthesis. Retrieved from [Link]

  • MDPI. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells.
  • Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • MDPI. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression.
  • Benchchem. A Comparative Guide to Quinoline Synthesis: Microwave-Assisted versus Conventional Heating Methods.
  • Benchchem. Application Note: Microwave-Assisted Synthesis of 2-Hydroxy-4-methylquinoline.
  • Sciforum. Microwave assisted synthesis, the most efficient method for the synthesis of thiazolidin-4-ones from thiosemicarbazones.
  • PMC. (2025, November 24). Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity. Retrieved from [Link]

  • ResearchGate. Microwave assisted synthesis of 4‐quinolones. Retrieved from [Link]

  • PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Bentham Science Publisher. (2025, January 1). Microwave-assisted Synthesis of Quinolines.
  • IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • PubMed. (2020, January 15). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. Retrieved from [Link]

  • PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis.
  • ResearchGate. A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Retrieved from [Link]

  • SpringerLink. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]

  • Impactfactor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 7,8-Dichloro-4-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of 7,8-Dichloro-4-methylquinoline Audience: Organic Chemists, Process Development Scientists Methodology: Modified Doebner-Miller / Skraup-Doebner-Von Miller Reaction

Core Synthesis Overview

The synthesis of 7,8-Dichloro-4-methylquinoline presents a specific set of challenges compared to non-substituted quinolines. The electron-withdrawing nature of the chlorine atoms at positions 2 and 3 of the starting aniline (2,3-dichloroaniline) significantly reduces the nucleophilicity of the amine, making the initial Michael addition step sluggish. Furthermore, the steric bulk at the 8-position (adjacent to the nitrogen) can interfere with acid-base interactions during workup.

This guide focuses on a Modified Doebner-Miller Synthesis , utilizing a "masked" ketone precursor to prevent polymerization and an optimized oxidation protocol to drive the reaction to completion.

The Reaction Pathway

The synthesis involves the condensation of 2,3-dichloroaniline with Methyl Vinyl Ketone (MVK) (or its precursor, 4-hydroxy-2-butanone/4-methoxy-2-butanone) under acid catalysis.

ReactionPathway Start 2,3-Dichloroaniline (Low Nucleophilicity) Inter1 Michael Adduct (Amino-ketone) Start->Inter1 + Reagent Lewis Acid Reagent MVK Precursor (e.g., 4-hydroxy-2-butanone) Reagent->Inter1 Cyclization Acid-Catalyzed Cyclization Inter1->Cyclization - H2O Dihydro 1,2-Dihydroquinoline (Unstable Intermediate) Cyclization->Dihydro Oxidation Oxidative Aromatization (I2 or Chloranil) Dihydro->Oxidation Dehydrogenation Product 7,8-Dichloro-4-methylquinoline Oxidation->Product

Figure 1: Step-wise mechanistic pathway for the synthesis of 7,8-Dichloro-4-methylquinoline.

Troubleshooting Guide (Q&A)

Phase 1: Reaction Initiation & Yield Loss

Q: Why is my reaction mixture turning into a solid black tar with low product recovery (<20%)?

A: This is the classic "Doebner-Miller Polymerization" issue.

  • The Cause: Methyl Vinyl Ketone (MVK) is highly prone to rapid, exothermic polymerization under the harsh acidic conditions required to activate the deactivated 2,3-dichloroaniline. The "tar" is polymerized MVK, not decomposed product.

  • The Fix: Stop using neat MVK.

    • Use a Precursor: Switch to 4-hydroxy-2-butanone or 4-methoxy-2-butanone . These release MVK slowly in situ via elimination, keeping the concentration of free vinyl ketone low.

    • Biphasic System: Implement a biphasic reaction medium (e.g., Toluene/6M HCl) with a phase transfer catalyst. This separates the polymerizable monomer from the bulk acid phase until reaction occurs.

Q: I am observing a large amount of unreacted 2,3-dichloroaniline. Is the acid catalyst too weak?

A: Likely, but increasing acidity alone may not help.

  • The Mechanism: The two chlorine atoms reduce the electron density on the nitrogen. A standard HCl reflux is often insufficient to drive the initial Michael addition.

  • The Fix:

    • Lewis Acid Promotion: Add ZnCl₂ or FeCl₃ (0.5 eq) to the reaction. These coordinate with the ketone, increasing its electrophilicity without protonating the aniline (which would kill its nucleophilicity entirely).

    • Solvent Switch: If using aqueous acid, switch to n-Butanol or Nitrobenzene as the solvent. Higher reflux temperatures (>110°C) are thermodynamically necessary to overcome the activation energy barrier of the deactivated aniline.

Phase 2: Intermediate Oxidation

Q: Mass spec shows a peak at M+2 (Dihydro-derivative). Why isn't the product aromatizing?

A: The Doebner-Miller reaction produces a 1,2-dihydroquinoline intermediate that requires oxidation (dehydrogenation) to become aromatic.

  • The Cause: Unlike simple anilines, the electron-poor dichloro-ring stabilizes the dihydro-intermediate, preventing spontaneous air oxidation.

  • The Fix: You must add an explicit oxidant.[1]

    • Option A (Standard): Add Iodine (I₂) (0.1–0.5 eq) to the reaction mixture.

    • Option B (Clean): Use p-Chloranil or o-Chloranil in the final hour of reflux. This is particularly effective for halogenated quinolines and simplifies workup compared to nitrobenzene oxidations [1].

Phase 3: Isolation & Purification

Q: The product precipitates as a gummy solid that is hard to filter. How do I improve morphology?

A: This is due to the formation of a Zinc-complex (if ZnCl₂ was used) or occlusion of impurities.

  • The Fix:

    • Chelation Break: Wash the crude organic layer with EDTA or ammonium hydroxide to strip metal ions.

    • Salt Formation: Do not isolate the free base directly. Isolate the Hydrochloride Salt first.[2]

      • Cool the reaction mixture.

      • Add conc. HCl to precipitate 7,8-Dichloro-4-methylquinoline·HCl.

      • Recrystallize the salt from Ethanol/HCl.

      • Neutralize to free base only as the final step.

Optimized Experimental Protocol

Objective: Synthesis of 7,8-Dichloro-4-methylquinoline (10g scale) Safety Warning: 2,3-Dichloroaniline is toxic. Work in a fume hood.

ParameterConditionRationale
Starting Material 2,3-Dichloroaniline (1.0 eq)Precursor for 7,8-dichloro substitution pattern.[3]
Reagent Methyl Vinyl Ketone (1.2 eq)Added dropwise over 2 hours to prevent polymerization.
Solvent 6M HCl (aq) or n-Butanoln-Butanol allows higher reflux temp (117°C).
Co-Catalyst ZnCl₂ (0.5 eq)Activates the enone for Michael addition.
Oxidant p-Chloranil (0.5 eq)Drives the final aromatization step [1].
Reaction Time 4-6 HoursExtended time required due to deactivated aniline.
Step-by-Step Workflow
  • Setup: Equip a 250mL 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Charge: Add 2,3-dichloroaniline (16.2 g, 100 mmol), n-Butanol (60 mL), and ZnCl₂ (6.8 g, 50 mmol). Heat to 80°C.

  • Acidification: Add conc. HCl (10 mL) carefully.

  • Addition: Mix Methyl Vinyl Ketone (8.4 g, 120 mmol) in 10 mL n-Butanol. Add this solution dropwise via the addition funnel over 2 hours while maintaining reflux (~110-115°C).

    • Critical: Slow addition prevents MVK self-polymerization.

  • Oxidation: After addition is complete, add p-Chloranil (12.3 g, 50 mmol). Continue reflux for 2 hours.

  • Workup:

    • Cool to room temperature.[4]

    • Basify with 20% NaOH (aq) to pH 10.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash organic layer with water and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane/EtOAc 8:2).

Diagnostic Logic Tree

Use this flow to diagnose low yields or purity issues.

TroubleshootingTree Start Start: Analyze Crude Mixture CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left Significant SM Left? CheckTLC->SM_Left Tar Black Tar / Polymer? CheckTLC->Tar Dihydro Mass M+2 Observed? CheckTLC->Dihydro IncreaseTemp Reaction Temp too low. Switch to n-Butanol/Reflux. SM_Left->IncreaseTemp Yes AddLewis Nucleophile too weak. Add ZnCl2 or FeCl3. SM_Left->AddLewis Yes SlowAdd MVK Polymerized. Use Syringe Pump (2h+). Tar->SlowAdd Yes MaskedReagent Switch Reagent. Use 4-hydroxy-2-butanone. Tar->MaskedReagent Yes Oxidant Incomplete Oxidation. Add Chloranil or Iodine. Dihydro->Oxidant Yes

Figure 2: Troubleshooting logic for 7,8-Dichloro-4-methylquinoline synthesis.

References

  • Improved 7-chloroquinaldine synthesis. European Patent Application EP0537847A1. Describes the use of chloranil as an oxidant in the Doebner-Miller synthesis to improve yield and eliminate zinc chloride complex formation.[2]

  • Doebner–Miller reaction. Wikipedia. Provides the fundamental mechanism, including the fragmentation-recombination pathway and the necessity of oxidation for the final quinoline product.[5]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Discusses catalyst optimization for substituted quinolines.

  • Process for preparing 4,7-dichloro-8-methylquinoline. US Patent 2,520,043A. While for a different isomer, this patent details the handling of dichloro-methyl-quinolines and decarboxylation/chlorination workflows relevant to this chemical family.

Sources

Purification techniques for 7,8-Dichloro-4-methylquinoline crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 7,8-Dichloro-4-methylquinoline . It moves beyond standard textbook protocols to address the specific physicochemical challenges posed by the 7,8-dichloro substitution pattern.

Status: Active | Topic: Downstream Processing & Isolation | Level: Advanced[1]

Core Technical Overview

Compound: 7,8-Dichloro-4-methylquinoline Primary Synthesis Route: Doebner-Miller or Combes cyclization (typically from 2,3-dichloroaniline + methyl vinyl ketone).[1] Critical Challenge: The "Ortho-Effect."[1] The chlorine atom at the 8-position (peri to the nitrogen) creates steric hindrance and electronic repulsion.[1] This significantly lowers the basicity of the quinoline nitrogen compared to unsubstituted analogs. Implication: Standard acid-base extractions often fail because the compound does not protonate fully in weak acids (e.g., 1M HCl), leading to yield loss in the organic waste stream.[1]

Tier 1: The "Crash" Phase (Bulk Purification)

Goal: Remove tars, polymers, and unreacted aniline.[1]

Q: My crude reaction mixture is a black, viscous tar. How do I isolate the quinoline without column chromatography?

A: Use the "Steric-Aware" Acid-Base Extraction Protocol. Because of the 8-chloro substituent, this molecule behaves like a "cryptic" base.[1] You must force protonation.

Protocol:

  • Dissolution: Dissolve the crude tar in Dichloromethane (DCM) .[1] Avoid ether/hexane at this stage as tars are less soluble in them and will trap your product.

  • The Acid Cut (Critical Step):

    • Do NOT use 1M HCl. It is often too weak to fully protonate the sterically hindered nitrogen.

    • Use: 6M HCl or 20% H₂SO₄.

    • Action: Extract the DCM layer 3x with the acid solution. The quinoline (as the hydrochloride salt) moves to the aqueous layer.[1] The non-basic tars and unreacted MVK polymers remain in the DCM.

  • The Wash: Wash the combined acidic aqueous layer once with fresh DCM to remove entrained neutrals.

  • Basification:

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add 50% NaOH or NH₄OH until pH > 10.

    • Observation: The product should precipitate as an off-white or tan solid. If it oils out, see the Troubleshooting section.

Q: I smell unreacted aniline in the product. How do I remove it?

A: Steam Distillation or Diazotization. Since 2,3-dichloroaniline is the starting material, it often carries over.[1]

  • Method A (Steam Distillation): Before the acid-base extraction, steam distill the crude.[1] The aniline is volatile; the quinoline (BP > 280°C) is not.

  • Method B (Chemical Scavenging): If the aniline content is low (<5%), proceed to recrystallization. The aniline will remain in the mother liquor.

Tier 2: Fine Purification (Isomer & Crystal Control)

Goal: Achieve >98% purity and remove trace regioisomers.

Q: What is the best solvent system for recrystallization?

A: Hexane/Ethyl Acetate or Aqueous Ethanol. The 7,8-dichloro pattern makes the molecule lipophilic but the nitrogen provides a polar handle.[1]

Solvent SystemRatio (v/v)SuitabilityNotes
Hexane 100%Excellent Best for removing trace aniline.[1] Requires reflux to dissolve.
Hexane : EtOAc 9:1 to 4:1Standard Use if the compound is not soluble enough in pure hexane.
Ethanol : Water 95:5Good Good for removing inorganic salts (ZnCl₂).[1]

Step-by-Step Recrystallization:

  • Dissolve the crude solid in minimal boiling Hexane (approx. 10–15 mL per gram).

  • If insoluble dark specks remain, filter hot through a glass frit or Celite pad.

  • Allow to cool slowly to room temperature. Rapid cooling traps impurities.

  • Seed it: If available, add a seed crystal at 30°C.

  • Chill at 4°C for 4 hours.

  • Filter and wash with cold hexane.

Visual Workflows

Workflow 1: The "Steric-Aware" Extraction Logic

This diagram illustrates why standard protocols fail and how to correct them.

PurificationLogic Crude Crude Mixture (Tars, SM, Product) Solvent Dissolve in DCM Crude->Solvent AcidChoice Acid Extraction Choice Solvent->AcidChoice WeakAcid 1M HCl (Standard) AcidChoice->WeakAcid Avoid StrongAcid 6M HCl (Optimized) AcidChoice->StrongAcid Recommended ResultFail FAIL: Incomplete Protonation Product stays in Organic Layer (Lost with Tars) WeakAcid->ResultFail ResultSuccess SUCCESS: Full Protonation Product moves to Aqueous Layer StrongAcid->ResultSuccess Basify Basify Aqueous Layer (pH > 10) ResultSuccess->Basify Precipitate Precipitate Product (7,8-Dichloro-4-methylquinoline) Basify->Precipitate

Caption: Logic flow demonstrating the necessity of strong acid extraction due to the suppressed basicity of the 8-substituted quinoline.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield after Extraction Incomplete Protonation. The 8-Cl group sterically hinders the N-atom, lowering pKa.[1]Re-extract the organic waste with 6M HCl or 20% H₂SO₄. Do not use weak acids like acetic acid or 1M HCl.
Product "Oils Out" on Basification Rapid precipitation or presence of residual solvent/impurities.Seeding: Scratch the glass with a rod. Solvent: Add a small amount of Ethanol (5%) to the aqueous mix before basifying to slow precipitation.[1]
Product is Colored (Red/Brown) Oxidized Aniline oligomers trapped in the crystal lattice.[1]Charcoal Treatment: Dissolve in boiling ethanol, add activated carbon (5 wt%), filter hot, then recrystallize.
Melting Point Depression Isomer Contamination (unlikely with 2,3-dichloroaniline SM) or Wet Salt .[1]Dry the sample under vacuum at 50°C for 6 hours. If MP is still low, recrystallize from Hexane.[2]

Expert FAQ

Q: Can I use Column Chromatography? A: Yes, but it should be a last resort due to scale limitations.

  • Stationary Phase: Silica Gel (neutralized).[1]

  • Mobile Phase: Hexane:Ethyl Acetate (start 90:10, gradient to 70:30).[1]

  • Tip: Add 1% Triethylamine (TEA) to the mobile phase.[1] Quinolines can streak on acidic silica; TEA sharpens the bands.

Q: Why is the 8-position so critical to purification? A: In quinolines, the nitrogen lone pair is in the plane of the ring.[1] A substituent at position 8 is physically adjacent to this lone pair. A large atom like Chlorine (Van der Waals radius ~1.75 Å) creates significant steric clash, making it difficult for a hydronium ion (H₃O⁺) to approach and bond.[1] This is why you need a higher concentration of acid (mass action) to drive the equilibrium toward the salt form [1].[1]

Q: Is this compound light sensitive? A: Halogenated quinolines can undergo photolytic dehalogenation over time. Store the purified solid in amber vials under inert atmosphere (Nitrogen/Argon) for long-term stability.

References

  • ChemicalBook. (n.d.).[1] Synthesis and properties of chloro-substituted quinolines. Retrieved from [1]

  • Organic Syntheses. (1955).[1] 4,7-Dichloroquinoline (Analogous procedure reference). Organic Syntheses, Coll.[1][3] Vol. 3, p.272.[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2012).[1] Crystal structure and purification of dichloroquinolines. PMC3347526. Retrieved from [1]

  • University of Rochester. (n.d.).[1][4] Solvent Selection for Recrystallization. Retrieved from [1]

Sources

Technical Support Center: Isolation of 7,8-Dichloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the significant, yet common, challenge of removing regioisomeric impurities during the synthesis and isolation of 7,8-dichloro-4-methylquinoline. Aimed at researchers in synthetic and medicinal chemistry, this document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, ensuring a higher purity and yield of the target compound.

Troubleshooting Guide: Overcoming Regioisomer Contamination

Q1: My synthesis of 7,8-dichloro-4-methylquinoline is complete, but NMR analysis shows a significant amount of an undesired regioisomer. How can I remove it?

Problem: The crude product is a mixture of 7,8-dichloro-4-methylquinoline and what is likely the 5,6-dichloro-4-methylquinoline regioisomer. Standard purification by silica gel chromatography is proving ineffective.

Probable Cause: The formation of regioisomers is a common issue in quinoline syntheses like the Combes or Gould-Jacobs reactions when using asymmetrically substituted anilines.[1] The cyclization step can occur at more than one ortho position relative to the amine group on the aniline precursor.[1] In the case of 2,3-dichloroaniline, cyclization can lead to both the desired 7,8-dichloro product and the 5,6-dichloro isomer. These isomers often possess very similar polarities and boiling points, making their separation by conventional methods challenging.[2]

Recommended Solution: Fractional Crystallization

Fractional crystallization is a powerful technique for separating compounds with different solubilities in a specific solvent system.[3] This method is particularly effective for separating isomers where chromatographic techniques may fail.[4] The process involves dissolving the mixture in a hot solvent and then allowing it to cool slowly, which leads to the selective crystallization of the less soluble component.

Detailed Protocol for Fractional Crystallization:

Objective: To selectively crystallize 7,8-dichloro-4-methylquinoline from a mixture containing the 5,6-dichloro regioisomer.

Materials:

  • Crude mixture of dichlorinated 4-methylquinoline isomers

  • A range of solvents for screening (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof)

  • Heating mantle with magnetic stirrer

  • Crystallization dish or Erlenmeyer flask

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Analytical balance

  • NMR or other suitable analytical instrument for purity assessment

Procedure:

  • Solvent Screening:

    • Place a small amount (e.g., 50 mg) of the crude mixture into several test tubes.

    • Add a small volume of a different solvent to each test tube.

    • Heat the test tubes to dissolve the solid. If it dissolves readily in the cold solvent, that solvent is not suitable for crystallization.

    • The ideal solvent will dissolve the mixture when hot but will result in the formation of crystals upon cooling.

    • Observe the crystallization process. A good solvent will allow for the slow formation of well-defined crystals.

  • Fractional Crystallization (once a suitable solvent is identified):

    • Dissolve the crude mixture in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • Allow the solution to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.

    • Once crystals have formed, cool the flask further in an ice bath to maximize the yield of the less soluble isomer.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

    • Dry the crystals and analyze their purity by NMR.

    • The mother liquor will be enriched in the more soluble isomer. This can be subjected to further crystallization steps or purified by another method if desired.

Table 1: Example Solvent Screening for Dichloro-4-methylquinoline Isomers

Solvent SystemObservationSuitability
EthanolHigh solubility at room temperaturePoor
HexaneLow solubility even when hotPoor
TolueneGood solubility when hot, crystals form on coolingPromising
Ethyl Acetate/Hexane (e.g., 1:5)Differential solubility may be enhancedGood candidate for optimization

Q2: I am struggling to achieve a clean separation of the regioisomers using column chromatography. Are there any specific recommendations?

Problem: Co-elution of the 7,8-dichloro and 5,6-dichloro isomers occurs despite trying various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) for silica gel chromatography.

Probable Cause: The structural similarity of the regioisomers results in very close retention factors (Rf) on standard stationary phases like silica gel.

Recommended Solution: Advanced Chromatographic Techniques

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution than standard column chromatography and is often successful in separating challenging isomer pairs.[5] A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradients) should be explored.

  • Supercritical Fluid Chromatography (SFC): SFC can provide unique selectivity for isomer separations and is a greener alternative to HPLC, using supercritical CO2 as the primary mobile phase.

  • Alternative Stationary Phases: Consider using different stationary phases for column chromatography, such as alumina or specially treated silica, which may offer different selectivities.

Experimental Workflow for Method Development in Prep-HPLC:

Caption: Workflow for HPLC method development.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to 7,8-dichloro-4-methylquinoline and why do they lead to regioisomers?

A: The Combes synthesis is a common method, involving the acid-catalyzed reaction of an aniline (in this case, 2,3-dichloroaniline) with a β-diketone (acetylacetone).[6] The key step is an intramolecular electrophilic aromatic substitution, where the newly forming ring closes onto the aniline ring.[7] The amino group of the aniline is a strong ortho-, para-director. For 2,3-dichloroaniline, there are two potential positions for cyclization (ortho and para to the amino group), leading to the formation of the 7,8-dichloro (desired) and 5,6-dichloro (undesired) regioisomers. The Gould-Jacobs reaction is another route that can lead to mixtures of isomers when using asymmetrically substituted anilines.[1][8]

Reaction Scheme: Formation of Regioisomers in Combes Synthesis

Regioisomer_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2,3-dichloroaniline enamine Enamine Intermediate 2,3-dichloroaniline->enamine H+ acetylacetone acetylacetone->enamine H+ plus1 + 7,8-dichloro 7,8-Dichloro-4-methylquinoline (Desired Product) enamine->7,8-dichloro Cyclization at C6 5,6-dichloro 5,6-Dichloro-4-methylquinoline (Regioisomeric Impurity) enamine->5,6-dichloro Cyclization at C4

Caption: Regioisomer formation in Combes synthesis.

Q: What analytical techniques are best for identifying and quantifying the regioisomers of dichloro-4-methylquinoline?

A: A combination of techniques is often necessary for unambiguous identification and quantification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable. The aromatic protons of the two isomers will have distinct chemical shifts and coupling patterns, allowing for their differentiation and the determination of their relative ratios.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the isomers and provide their mass spectra. While the mass spectra of isomers are often very similar, their different retention times on the GC column can confirm the presence of multiple components.[9]

  • High-Performance Liquid Chromatography (HPLC): As mentioned, HPLC with a UV detector is an excellent tool for both separating and quantifying the isomers, especially when a suitable column and mobile phase are used.[10]

Q: Are there alternative synthetic strategies that can improve the regioselectivity and minimize the formation of the undesired isomer?

A: Improving regioselectivity is a key challenge in synthetic chemistry. Some strategies include:

  • Modifying the Reaction Conditions: The choice of acid catalyst, solvent, and temperature in the Combes synthesis can influence the ratio of the products.[7] For example, bulkier catalysts might favor the formation of the less sterically hindered isomer.

  • Directed Ortho Metalation: This approach involves using a directing group to selectively functionalize one of the ortho positions of the aniline before the quinoline-forming reaction. This can provide much greater control over the regiochemical outcome.

  • Alternative Quinoline Syntheses: Exploring other named reactions for quinoline synthesis, such as the Doebner-von Miller or Friedländer synthesis, with the specific 2,3-dichloroaniline substrate might offer different regioselectivity.[11]

References

  • ResearchGate. (n.d.). Regioselective synthesis of new 7,8-dichlorobenzofuro[3,2- c ]quinoline-6,9,10(5 H )-triones from reactions of 4-hydroxy-2-quinolones with 3,4,5,6-tetrachloro-1,2-benzoquinone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2,4-Dichloro-7,8-dimethylquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mercuration of quinoline give different isomers how could these isomers separated. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021, February 17). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • SciSpace. (n.d.). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • MDPI. (n.d.). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). The crystallization of quinoline.
  • ResearchGate. (n.d.). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Photochemical Reduction of Quinolines with γ-Terpinene. Retrieved from [Link]

  • RSC Publishing. (n.d.). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. The Analyst. Retrieved from [Link]

  • RSC Publishing. (n.d.). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet.... CrystEngComm. Retrieved from [Link]

  • Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Quinoline and Isoquinoline Overview. Retrieved from [Link]

Sources

Technical Support Center: Crystallization Engineering for 7,8-Dichloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 9, 2026 Support Tier: Level 3 (Process Optimization)

Executive Summary & Solvent Matrix

The Challenge: 7,8-Dichloro-4-methylquinoline presents a specific purification challenge due to the competing solubility parameters of the lipophilic dichloro-aryl ring and the basic quinoline nitrogen. Common issues include "oiling out" (liquid-liquid phase separation) and persistent isomeric impurities (specifically the 5,8-dichloro analog).

The Solution: Successful recrystallization requires a solvent system that balances dielectric constant (to solvate the dipole) with hydrophobic interaction (to drive crystal packing).

Optimized Solvent Systems
Solvent SystemRoleProtocol SummaryProsCons
Ethanol (95%) Primary (General) Dissolve at reflux; cool slowly to 4°C.Excellent recovery; GRAS status; removes polar tars.May not remove structural isomers effectively.
Toluene / Heptane Isomer Polishing Dissolve in min. hot Toluene; add hot Heptane until turbid; cool.Best for removing 5,8-dichloro isomers ; superior crystal habit.Lower yield; requires higher temperatures.
2-Propanol (IPA) Scale-Up Standard cooling crystallization.Safer flash point than EtOH; wider Metastable Zone Width (MSZW).Risk of solvate formation.

Decision Logic & Workflow

The following logic gate is designed to guide your solvent selection based on the specific impurity profile of your crude material.

SolventSelection Start Analyze Crude Purity CheckIsomer Isomer > 1.0%? Start->CheckIsomer CheckColor Dark/Tarry? CheckIsomer->CheckColor No PathwayA Hydrocarbon System (Toluene/Heptane) CheckIsomer->PathwayA Yes (Structural Purification) PathwayB Alcohol System (Ethanol 95%) CheckColor->PathwayB No (Standard Polish) PathwayC Adsorption Step (Activated Carbon) CheckColor->PathwayC Yes PathwayC->PathwayB Post-Filtration

Figure 1: Decision matrix for solvent selection based on impurity profiling. High isomer content mandates non-polar interaction (Pathway A), while general purification favors protic solvents (Pathway B).

Troubleshooting Guide (Q&A)

Issue 1: The Product "Oils Out" Instead of Crystallizing

User Report: "I dissolved the crude in hot ethanol. Upon cooling, distinct oily droplets formed at the bottom before any crystals appeared."

Root Cause: This is a thermodynamic phenomenon where the solution enters the Liquid-Liquid Immiscibility (LLIM) region before crossing the solubility curve. This is common in quinolines with low melting points (<100°C) or high impurity profiles.

Corrective Action:

  • Seed at the Cloud Point: Do not let the solution cool spontaneously. As soon as the temperature hits the saturation point (metastable limit), add 0.1% w/w pure seed crystals.

  • Reduce Concentration: You are likely too concentrated. Dilute the solution by 10-15%. This shifts the operation line to miss the LLIM region.

  • Change Solvent: Switch to 2-Propanol . The larger alkyl group increases the solubility of the "oil" phase, preventing phase separation.

Issue 2: Persistent Isomer Contamination

User Report: "NMR shows 3-5% of the 5,8-dichloro isomer remaining after recrystallization from Ethanol."

Root Cause: Ethanol relies on hydrogen bonding with the nitrogen. Since the nitrogen position is identical in both the 7,8- and 5,8-isomers, ethanol cannot discriminate between them effectively.

Corrective Action: Switch to a dispersion-force dominant system (Toluene/Heptane).

  • Mechanism: The 7,8-dichloro substitution pattern creates a specific dipole vector and steric footprint. Non-polar solvents like Heptane rely on crystal lattice packing energy rather than solvation energy. The 7,8-isomer generally packs more efficiently than the 5,8-isomer, allowing the impurity to stay in the mother liquor.

  • Protocol: Dissolve in Toluene (10 mL/g) at 80°C. Add Heptane dropwise until slight turbidity. Cool very slowly (5°C/hour) to maximize discrimination.

Issue 3: Low Yield with Tarry Residues

User Report: "The mother liquor is black, and my yield is only 40%."

Root Cause: Oxidized aniline oligomers (tars) are encapsulating your crystal sites, inhibiting growth and trapping products.

Corrective Action: Perform a "Hot Filtration" step with a polarity spike.

  • Dissolve crude in Ethanol.

  • Add Activated Carbon (Charcoal) at 5% w/w.

  • Reflux for 30 minutes.

  • Filter hot through Celite.

  • Critical Step: Add 5% water to the hot filtrate. This increases the dielectric constant, forcing the hydrophobic quinoline to crystallize while the polar tars remain soluble in the aqueous-ethanol phase.

Advanced Mechanism: The Metastable Zone

Understanding the crystallization pathway is vital for reproducibility.

MSZW HotSol Hot Saturated Solution Cooling Cooling Ramp HotSol->Cooling MetaStable Metastable Zone (Nucleation Possible) Cooling->MetaStable Oiling LLIM Region (Oiling Out Risk) MetaStable->Oiling Too Conc./Fast Nucleation Nucleation Point MetaStable->Nucleation Seeding/Slow Cool CrystalGrowth Crystal Growth Nucleation->CrystalGrowth

Figure 2: The Metastable Zone Width (MSZW). Entering the "Oiling Out" region (LLIM) prevents proper lattice formation. Controlled cooling keeps the system in the Nucleation zone.

Standard Operating Procedure (SOP)

Protocol: Recrystallization of 7,8-Dichloro-4-methylquinoline Target Purity: >99.5% (HPLC)

  • Preparation: Charge crude solid into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Dissolution: Add Ethanol (95%) at a ratio of 8 mL per gram of solid.

  • Heating: Heat to reflux (approx. 78°C). If solid remains, add solvent in 1 mL/g increments until clear.

  • Clarification (Optional): If the solution is colored, add activated carbon (0.05 g/g), reflux for 15 mins, and filter hot.

  • Nucleation Control: Remove from heat. Allow to cool to ~60°C. Scratch the glass or add a seed crystal.

  • Crystallization: Allow to cool to room temperature (25°C) over 2 hours. Then, place in an ice bath (0-4°C) for 1 hour.

  • Harvest: Filter under vacuum. Wash the cake with cold Ethanol/Water (1:1).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • National Center for Biotechnology Information (NCBI). Crystal structure of 4,7-dichloroquinoline. PubChem Compound Summary. Available at: [Link] (Mechanistic proxy for dichloro-quinoline packing and hydrocarbon solvent efficacy).

  • Frontier, A. Solvents and Polarity Table. University of Rochester, Department of Chemistry. Available at: [Link] (Source for dielectric constants and solvent selection logic).

  • Google Patents.Process for preparing 4,7-dichloro-8-methylquinoline. US Patent 2520043A.

Technical Support Center: Overcoming Solubility Challenges of 7,8-Dichloro-4-methylquinoline in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 7,8-Dichloro-4-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome the inherent low aqueous solubility of this compound. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful integration of 7,8-Dichloro-4-methylquinoline into your experimental workflows.

Given that 7,8-Dichloro-4-methylquinoline is a specialized derivative, this guide synthesizes established principles for enhancing the solubility of analogous quinoline structures and other poorly water-soluble compounds to provide a robust framework for your research.

Troubleshooting Guide: Addressing Immediate Solubility Issues

This section is structured in a question-and-answer format to directly tackle common problems encountered during the solubilization of 7,8-Dichloro-4-methylquinoline.

Question 1: I've tried dissolving 7,8-Dichloro-4-methylquinoline directly in my aqueous buffer, but it remains as a precipitate. What is my first step?

Answer: Direct dissolution of highly hydrophobic compounds like 7,8-Dichloro-4-methylquinoline in aqueous buffers is often unsuccessful. The two chlorine atoms and the methyl group on the quinoline core significantly increase its lipophilicity, leading to poor water solubility.

Your immediate first step should be to prepare a high-concentration stock solution in an appropriate organic solvent. This is a standard and critical practice for handling poorly water-soluble compounds in biological assays and other aqueous systems.[1]

Recommended Initial Action:

  • Select an Organic Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended starting point due to its strong solubilizing power for a wide range of organic molecules.[1]

  • Prepare a Concentrated Stock: Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final aqueous solution. Accurately weigh a small amount of the compound and dissolve it in the appropriate volume of 100% DMSO.

  • Aiding Dissolution: If the compound does not readily dissolve, gentle warming (not exceeding 40-50°C to prevent degradation) and vortexing or sonication can be employed.[1]

Question 2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

Answer: This is a common phenomenon known as "crashing out," where the compound, upon transfer from a highly soluble organic environment to a poorly soluble aqueous one, exceeds its solubility limit and precipitates. Several strategies can mitigate this issue:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of 7,8-Dichloro-4-methylquinoline in your aqueous medium. It's possible that your target concentration exceeds the compound's solubility limit even with a small amount of co-solvent.

  • Increase the Co-solvent Concentration: While minimizing organic solvent is often desirable, a slightly higher percentage of DMSO in the final solution (e.g., up to 1-5% v/v, assay permitting) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Utilize a Co-solvent System: A mixture of solvents can sometimes be more effective than a single solvent.[2] For instance, a stock solution in a mixture of DMSO and ethanol might provide better transitioning into the aqueous phase.

  • pH Adjustment of the Aqueous Buffer: As a quinoline derivative, 7,8-Dichloro-4-methylquinoline is a weak base. Lowering the pH of your aqueous buffer can lead to the protonation of the quinoline nitrogen, forming a more water-soluble salt.[2][3]

Question 3: I am concerned about the potential toxicity or off-target effects of using organic solvents in my cell-based assays. Are there alternative solubilization methods?

Answer: This is a valid concern, and several advanced formulation strategies can be employed to enhance aqueous solubility while minimizing or eliminating the use of organic co-solvents. These methods often involve the use of excipients, which are pharmacologically inactive substances that can improve the solubility and stability of the active compound.

Key Solvent-Sparing Strategies:

Strategy Mechanism of Action Considerations
pH Modification For basic compounds like quinolines, lowering the pH of the buffer increases the proportion of the more soluble ionized (protonated) form.[3]The chosen pH must be compatible with your experimental system (e.g., cell viability, enzyme activity).
Use of Cyclodextrins These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic 7,8-Dichloro-4-methylquinoline, forming an inclusion complex with improved water solubility.[3][4]The size of the cyclodextrin cavity must be appropriate for the guest molecule.
Formulation with Surfactants/Micelles Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core, allowing them to be dispersed in aqueous solutions.[5]Potential for surfactant-induced cytotoxicity or interference with the assay.
Solid Dispersions The compound is dispersed in a solid matrix of a hydrophilic polymer (e.g., PVP, HPMC).[6][7] This can enhance the dissolution rate and apparent solubility.Requires specialized preparation techniques (e.g., solvent evaporation, melt extrusion).

Frequently Asked Questions (FAQs)

Q1: What is the predicted water solubility of 7,8-Dichloro-4-methylquinoline?

Q2: How does pH impact the solubility of 7,8-Dichloro-4-methylquinoline?

The quinoline ring system contains a basic nitrogen atom.[2] In acidic conditions, this nitrogen can be protonated, forming a cationic quinolinium salt. This ionized form is generally significantly more soluble in water than the neutral free base. Therefore, adjusting the pH of the aqueous medium to be below the pKa of the compound can dramatically increase its solubility. The exact pKa is unknown, but for many quinolines, it falls in the range where acidic to neutral pH adjustments can be effective.

Q3: What are the best practices for preparing a stock solution of 7,8-Dichloro-4-methylquinoline?

  • Start with 100% DMSO: Attempt to dissolve the compound in pure DMSO to create a high-concentration stock (e.g., 10-20 mM).[1]

  • Use Gentle Assistance: If necessary, use a vortex mixer and gentle warming to aid dissolution.[1]

  • Consider Alternative Solvents: If DMSO is not effective or not suitable for your application, other organic solvents like N,N-dimethylformamide (DMF) or ethanol can be tested.

  • Store Properly: Store the stock solution at -20°C or -80°C to maintain stability. Ensure the container is tightly sealed to prevent water absorption by the DMSO.

  • Perform a Solubility Test: Before using in a critical experiment, perform a small-scale test by diluting the stock solution into your aqueous buffer to the final desired concentration to check for precipitation.

Q4: Can I use sonication to dissolve 7,8-Dichloro-4-methylquinoline?

Yes, sonication is a useful technique for breaking down small aggregates and accelerating the dissolution process.[1] It can be particularly effective when preparing stock solutions or when attempting to dissolve the compound in a co-solvent system. However, be mindful of potential localized heating during sonication and the thermal stability of the compound.

Q5: Are there any safety precautions I should take when handling 7,8-Dichloro-4-methylquinoline?

While specific toxicity data for 7,8-Dichloro-4-methylquinoline is not available, it is prudent to handle it with the same care as other chlorinated heterocyclic compounds. Similar compounds can be irritants to the skin, eyes, and respiratory tract.[10][11] Always handle the compound in a well-ventilated area or a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer

This protocol outlines the standard procedure for preparing a stock solution and diluting it for experimental use.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Accurately weigh 7,8-Dichloro-4-methylquinoline B Add appropriate volume of 100% DMSO for target concentration A->B C Vortex and gently warm/sonicate if necessary until fully dissolved B->C D Store stock solution at -20°C or -80°C C->D F Rapidly add required volume of stock solution to the buffer while vortexing D->F E Pre-warm aqueous buffer to experimental temperature E->F G Visually inspect for any signs of precipitation F->G H Proceed with experiment G->H

Caption: Workflow for stock and working solution preparation.

Step-by-Step Methodology:

  • Accurately weigh out the desired amount of 7,8-Dichloro-4-methylquinoline powder.

  • Add the calculated volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C.

  • Once fully dissolved, store the stock solution in an amber vial at -20°C.

  • To prepare the working solution, add the required volume of the DMSO stock to your pre-warmed aqueous buffer while vortexing to ensure rapid dispersion. This minimizes localized high concentrations that can lead to precipitation.

  • Visually inspect the final solution against a dark background to ensure no precipitate has formed.

Protocol 2: pH-Based Solubility Enhancement

This protocol describes how to determine the effect of pH on the solubility of 7,8-Dichloro-4-methylquinoline.

G cluster_0 Buffer Preparation and Compound Addition cluster_1 Equilibration and Analysis A Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4) B Add an excess amount of 7,8-Dichloro-4-methylquinoline to each buffer A->B C Incubate samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours with shaking B->C D Centrifuge or filter samples to remove undissolved solid C->D E Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) D->E F Plot solubility vs. pH to determine optimal pH range E->F

Caption: Workflow for pH-dependent solubility analysis.

Step-by-Step Methodology:

  • Prepare a set of buffers with a range of pH values relevant to your experimental system (e.g., citrate buffers for pH 4-6, phosphate buffers for pH 6-8).

  • Add an excess amount of solid 7,8-Dichloro-4-methylquinoline to a known volume of each buffer in separate vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

  • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • After incubation, remove the undissolved solid by centrifugation at high speed or by filtration through a 0.22 µm filter.

  • Dilute the clear supernatant and quantify the concentration of dissolved 7,8-Dichloro-4-methylquinoline using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to identify the pH range that provides the desired solubility.

References

  • PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

  • YouTube. (2016, October 4). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-4-methylquinoline. Retrieved from [Link]

  • Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]

  • PubMed. (2023). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • MDPI. (n.d.). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • PharmTech. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Retrieved from [Link]

  • Taylor & Francis Online. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 4,7-Dichloroquinoline CAS 86-98-6. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Quinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center dedicated to resolving catalyst deactivation in quinoline derivative synthesis. As researchers and drug development professionals, you are aware that the quinoline scaffold is a cornerstone of medicinal chemistry. However, the catalytic routes to these vital structures are not without their challenges, chief among them being the loss of catalyst activity over time.

This guide is structured to provide not just "what to do" but "why you're doing it." We will explore the root causes of catalyst deactivation in common quinoline syntheses and provide field-proven, step-by-step protocols for troubleshooting, regeneration, and validation. Our goal is to empower you to maintain high catalytic efficiency, reduce costs, and accelerate your research and development efforts.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding catalyst deactivation.

Q1: My reaction yield has dropped significantly after a few runs using the same catalyst. What is the most likely cause?

A1: The most common cause of gradual yield reduction in quinoline synthesis is catalyst poisoning. The nitrogen atom in the quinoline ring product possesses a lone pair of electrons that can strongly coordinate to the active metal center of your catalyst (e.g., Palladium, Rhodium).[1][2] This coordination blocks the sites required for the catalytic cycle, leading to a progressive loss of activity. Another frequent issue, particularly with heterogeneous catalysts, is fouling, where insoluble byproducts or polymers physically block the catalyst's pores and active sites.

Q2: What are the main mechanisms of catalyst deactivation I should be aware of?

A2: Catalyst deactivation can be broadly categorized into four main mechanisms:

  • Poisoning: Strong chemisorption of reactants, products (like the quinoline itself), or impurities onto the catalyst's active sites.[1]

  • Fouling/Coking: Physical deposition of carbonaceous materials or polymeric byproducts on the catalyst surface, blocking pores and active sites.[3]

  • Thermal Degradation (Sintering): At high temperatures, small metal particles on a heterogeneous catalyst can agglomerate into larger ones, which reduces the active surface area.[4] This is often irreversible.

  • Leaching: The dissolution of the active catalytic species from a solid support into the reaction mixture. This is a concern for both heterogeneous and some immobilized homogeneous catalysts.

Q3: Can I reuse my catalyst after a reaction involving quinolines?

A3: Reusability depends on the nature of the deactivation. Poisoning and fouling can often be reversed through specific regeneration protocols. However, if deactivation is due to severe sintering or significant leaching of the active metal, effective regeneration may not be possible. It is crucial to perform a post-reaction activity test to diagnose the issue before attempting regeneration.

Q4: Are Lewis acid catalysts like In(OTf)₃ or ZnCl₂ also susceptible to deactivation?

A4: Yes. Lewis acid catalysts are prone to deactivation, primarily through two routes. Firstly, many are sensitive to moisture, which can lead to hydrolysis and loss of Lewis acidity. Secondly, they can be deactivated by strong coordination with Lewis basic reactants or, more commonly, the nitrogen-containing quinoline product, forming a stable complex that is catalytically inactive.[5]

Troubleshooting Guides & Protocols

This section provides in-depth, actionable guides for specific, common catalyst systems used in quinoline synthesis.

Guide 1: Heterogeneous Palladium on Carbon (Pd/C) Catalysts

Palladium on carbon is a workhorse catalyst in organic synthesis, often employed in hydrogenation or dehydrogenation steps for quinoline synthesis. Its deactivation is a frequent challenge.

Issue: Diminishing activity of a Pd/C catalyst in a quinoline synthesis reaction.

Step 1: Diagnostic Check - Is the Catalyst Deactivated?

Before attempting regeneration, confirm that catalyst deactivation is the root cause of low yield and not another experimental parameter.

  • Protocol Verification: Double-check reaction conditions (temperature, pressure, solvent purity, reaction time). Many reactions are sensitive to air and moisture; ensure you are using a proper inert atmosphere if required.[1]

  • Control Experiment: Run the reaction with a fresh batch of Pd/C catalyst. If the yield is restored, this strongly indicates the original catalyst is deactivated.

Step 2: Identifying the Deactivation Mechanism

Understanding the cause of deactivation is critical for choosing the correct regeneration strategy.

Start Deactivated Pd/C Catalyst Poisoning Poisoning (Quinoline, N-impurities) Start->Poisoning Gradual activity loss over several cycles Fouling Fouling/Coking (Polymeric byproducts) Start->Fouling Significant drop in activity, visible deposits on catalyst Sintering Sintering (High Temperature) Start->Sintering Reaction run at high temperatures (>150°C)

Caption: Primary deactivation pathways for Pd/C catalysts.

Step 3: Regeneration Protocols

The choice of protocol is dictated by the deactivation mechanism.

This protocol is designed to remove strongly adsorbed nitrogen-containing species from the palladium surface. The principle is to use a sequence of washes to displace or react away the poison.

Materials:

  • Deactivated 10% Pd/C catalyst

  • Methanol or Ethanol

  • Deionized water

  • 5% w/v Sodium Hydroxide (NaOH) solution

  • 5% v/v Acetic Acid solution

  • Ultrasonic bath

Procedure:

  • Solvent Wash:

    • Carefully filter the deactivated catalyst from the reaction mixture.

    • Wash the catalyst thoroughly with methanol or ethanol (3 x 20 mL per gram of catalyst) to remove residual organic compounds.

    • Causality: This initial wash removes loosely bound organic molecules, exposing the poisoned active sites.

  • Ultrasonic Water Wash:

    • Suspend the catalyst in deionized water (50 mL per gram).

    • Place the suspension in an ultrasonic bath for 30 minutes.

    • Filter the catalyst.

    • Causality: Sonication provides mechanical energy to dislodge physically adsorbed species and break up agglomerates, improving access to the catalyst pores.

  • Base Wash:

    • Suspend the catalyst in a 5% NaOH solution (50 mL per gram) and stir for 1-2 hours at room temperature.

    • Filter the catalyst.

    • Causality: The basic solution can help to deprotonate and displace acidic poisons or alter the coordination of nitrogen heterocycles, facilitating their removal from the palladium surface.

  • Neutralization and Final Wash:

    • Wash the catalyst with deionized water until the filtrate is neutral (check with pH paper).

    • Perform a final wash with a 5% acetic acid solution to neutralize any residual base, followed by extensive washing with deionized water until the filtrate is neutral again.

  • Drying:

    • Dry the regenerated catalyst in a vacuum oven at 60-80°C overnight. Store under an inert atmosphere.

This protocol uses mild oxidation to burn off carbonaceous deposits (coke). Caution: This should be performed with care as excessive temperatures can cause sintering.

Materials:

  • Deactivated (fouled) Pd/C catalyst

  • Tube furnace with temperature control

  • Air or a diluted oxygen/nitrogen stream (e.g., 5% O₂ in N₂)

Procedure:

  • Initial Wash: Perform the solvent and water washes as described in Protocol 1 to remove non-coke residues.

  • Calcination:

    • Place the dried catalyst in a ceramic boat inside a tube furnace.

    • Purge the furnace with nitrogen.

    • Slowly ramp the temperature to 250-300°C under a nitrogen flow.

    • Once at temperature, switch the gas flow to a slow stream of air or 5% O₂ in N₂.

    • Hold at this temperature for 2-4 hours.

    • Causality: The oxygen reacts with the carbon deposits at a controlled rate, converting them to CO₂, which desorbs from the catalyst surface, thereby clearing the pores and active sites.[3][6]

  • Cool Down: Switch the gas flow back to nitrogen and allow the catalyst to cool to room temperature.

  • (Optional) Re-reduction: For some applications, the surface palladium oxide formed during calcination may need to be reduced back to Pd(0). This can be achieved by heating the catalyst in a stream of hydrogen (e.g., 5% H₂ in N₂) at 100-150°C for 1-2 hours.

Step 4: Validation of Catalyst Regeneration

A regenerated catalyst must be validated to ensure its activity has been restored. This is a critical self-validating step.

Regen_Cat Regenerated Catalyst Activity_Test Activity Test (Small-scale reaction) Regen_Cat->Activity_Test Characterize Characterization (BET, XPS, Chemisorption) Regen_Cat->Characterize Compare Compare Performance (Yield, Conversion) Activity_Test->Compare Characterize->Compare Success Regeneration Successful (Reuse Catalyst) Compare->Success Activity ≈ Fresh Catalyst Failure Regeneration Failed (Consider new catalyst) Compare->Failure Activity << Fresh Catalyst

Caption: Workflow for validating a regenerated catalyst.

To scientifically validate the regeneration, compare the properties of the fresh, deactivated, and regenerated catalyst.

  • BET Surface Area Analysis:

    • Purpose: To measure the specific surface area and pore volume of the catalyst.

    • Procedure: A standard nitrogen physisorption experiment is performed.[7]

    • Interpretation: For fouling/coking, you will observe a significant decrease in surface area and pore volume in the deactivated catalyst compared to the fresh one.[8] A successful regeneration via calcination should restore these values to near their original levels.[3][6] Sintering will also show a decrease in surface area, but this is typically not recoverable.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Purpose: To determine the elemental composition and oxidation state of palladium on the catalyst surface.

    • Procedure: The catalyst sample is irradiated with X-rays, and the kinetic energy of emitted electrons is measured.

    • Interpretation: Look at the Pd 3d region of the spectrum.

      • Pd(0): Typically has binding energies around 335.0-335.5 eV for the Pd 3d₅/₂ peak.

      • Pd(II): Oxidized species (e.g., PdO) show a positive shift to higher binding energies (336.0-337.0 eV).

      • Poisoning: Coordination of nitrogen from quinoline to palladium can cause a positive shift in the Pd 3d binding energy, often appearing as a new shoulder or a broadened peak.[9] Successful regeneration should result in an XPS spectrum that closely resembles that of the fresh catalyst.

  • Chemisorption/Temperature-Programmed Desorption (TPD):

    • Purpose: To quantify the number of active sites.

    • Procedure: A probe molecule (like H₂ or CO) is adsorbed onto the catalyst surface, and then the temperature is ramped to desorb it. The amount of desorbed gas is measured.[10][11]

    • Interpretation: Poisoning or fouling will drastically reduce the amount of probe gas that can be adsorbed, indicating a lower number of accessible active sites. A successfully regenerated catalyst will show a chemisorption capacity close to that of the fresh material.

Guide 2: Homogeneous Lewis Acid Catalysts (e.g., In(OTf)₃, Sc(OTf)₃)

Lewis acids are frequently used to catalyze the Friedländer annulation. Their deactivation often stems from moisture sensitivity and product inhibition.

Issue: A Friedländer synthesis catalyzed by Indium(III) Triflate (In(OTf)₃) fails to go to completion or shows significantly reduced yield upon attempted reuse.

Step 1: Diagnostic Check

  • Anhydrous Conditions: Verify that all reagents and solvents are rigorously dry. Lewis acids like In(OTf)₃ are highly hygroscopic, and even trace amounts of water can lead to hydrolysis and deactivation.

  • Product Inhibition: The quinoline product is a Lewis base and can coordinate strongly with the Lewis acidic indium center, effectively titrating your catalyst out of the reaction.

Step 2: Regeneration and Recovery Protocol for Triflate Catalysts

Unlike heterogeneous catalysts, recovery of homogeneous catalysts requires different strategies. For water-soluble triflates, an aqueous workup can be used for recovery, followed by dehydration to restore activity. This protocol is adapted from procedures for recovering scandium and indium triflates.[12][13]

Materials:

  • Aqueous reaction mixture post-workup containing the In(OTf)₃ catalyst.

  • Rotary evaporator.

  • High-vacuum pump and oil bath.

Procedure:

  • Aqueous Extraction: During the reaction workup, extract the organic products with a suitable solvent (e.g., ethyl acetate). The water-soluble In(OTf)₃ will remain in the aqueous phase.

  • Concentration: Combine all aqueous layers and concentrate them on a rotary evaporator to remove the bulk of the water. This will leave a crystalline or slushy residue.

    • Causality: This step removes water and any volatile organic impurities, leaving behind the hydrated metal triflate salt.

  • High-Vacuum Dehydration:

    • Transfer the residue to a robust flask.

    • Heat the flask in an oil bath to 150-180°C under high vacuum (approx. 1 hPa) for several hours (e.g., 12-20 hours).[13]

    • Causality: Heating under vacuum is crucial to remove the coordinated water molecules from the indium center, thereby restoring its Lewis acidity. The triflate anion is thermally stable, allowing for this aggressive drying method.

  • Cooling and Storage: Allow the flask to cool to room temperature under vacuum or backfill with an inert gas (Argon or Nitrogen). Store the reactivated, anhydrous In(OTf)₃ in a desiccator under an inert atmosphere.

Step 3: Validation of Lewis Acid Regeneration

  • Performance Test: The most straightforward validation is to reuse the recovered and dried catalyst in a small-scale test reaction. A successful regeneration will result in a yield comparable to that obtained with a fresh batch of catalyst.

  • Data Presentation: Catalyst Recyclability in Friedländer Synthesis

The following data, adapted from the literature for a recyclable PEG-SO₃H catalyst in a Friedländer-type synthesis, illustrates the principle of tracking catalyst performance over multiple cycles. A similar table should be generated for your specific catalytic system to validate regeneration.

CycleYield (%) of Quinoline Derivative[7]
Fresh (Run 1)92
Run 291
Run 390
Run 489
Run 588
Run 688

This table demonstrates a slight decrease in activity over subsequent runs, which is typical. A severely deactivated catalyst would show a much more dramatic drop-off after the first or second run.

References

  • Recovery/Reuse of Heterogeneous Supported Spent Catalysts. MDPI. [Link]

  • Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH. [Link]

  • Recyclable Heterogeneous Catalyst. Hilaris Publisher. [Link]

  • (PDF) Recovery/Reuse of Heterogeneous Supported Spent Catalysts. ResearchGate. [Link]

  • Characterization of deactivated and regenerated zeolite ZSM-5-based catalyst extrudates used in catalytic pyrolysis of biomass. DSpace. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing). [Link]

  • Lewis-Acid-Catalyzed Regioselective Construction of Diversely Functionalized Polycyclic Fused Furans | Request PDF. ResearchGate. [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. [Link]

  • XPS analyses of the binding energies of palladium in the catalysts... ResearchGate. [Link]

  • The Pitfalls of BET Surface Area Measurements for Coked Catalysts. Patsnap Eureka. [Link]

  • Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2. DiVA portal. [Link]

  • MANUAL OF METHODS AND PROCEDURES FOR CATALYST CHARACTERIZATION. IUPAC. [Link]

  • Characterization of deactivated and regenerated zeolite ZSM-5-based catalyst extrudates used in catalytic pyrolysis of biomass | Request PDF. ResearchGate. [Link]

  • Sc(OTf)3-Catalyzed Direct Alkylation of Quinolines and Pyridines with Alkanes | Organic Letters. ACS Publications - American Chemical Society. [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing). [Link]

  • Unlocking the Potential of Chemical Catalysts: A Quick-Start Guide. [Link]

  • Structure–Activity Relationships in Lewis Acid–Base Heterogeneous Catalysis. ACS Publications. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

  • Indium trifluoromethanesulfonate (In(OTf) 3). A novel reusable catalyst for intramolecular Diels–Alder reactions | Request PDF. ResearchGate. [Link]

  • Brunauer-Emmett-Teller (BET) surface area analysis. [Link]

  • What is Temperature Programmed Desorption (TPD)? Hiden Analytical. [Link]

  • Recovery of Indium from Etching Wastewater using Supported Liquid Membrane with Strip Dispersion with Vegetable Oil as Diluent. Chemical Engineering Transactions. [Link]

  • (PDF) Lewis acid promoted Friedländer condensation reactions between anthranilonitrile and ketones for the synthesis of tacrine and its analogues. ResearchGate. [Link]

  • Application and Properties of Microporous Carbons Activated by ZnCl2: Adsorption Behavior and Activation Mechanism | ACS Omega. ACS Publications. [Link]

  • How do I analyse and interpret data obtained from BET analysis? ResearchGate. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC. [Link]

  • Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts. ResearchGate. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Experimental and mechanistic analysis of the palladium-catalyzed oxidative C8-selective C-H homocoupling of quinoline N-oxides. PubMed. [Link]

  • BET surface area measurement and its importance in heterogeneous catalysis. C2CAT. [Link]

  • Instructions - NOP - Sustainability in the organic chemistry lab course. [Link]

  • Advanced techniques for characterization of heterogeneous catalysts. Åbo Akademi. [Link]

  • From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. PMC - PubMed Central. [Link]

  • Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics. Sciforum. [Link]

  • (PDF) Deactivation and Regeneration/Redispersion Chemistry of Pt/KL-Zeolite. ResearchGate. [Link]

  • Pd(II) complexes based on quinoline derivative: structural characterization and their role as a catalyst for hydrogenation of (E)-1-methyl-4-(2-nitrovinyl)benzene. PubMed. [Link]

  • Structural Engineering of SAPO-34/ZSM-5 Core–Shell Zeolites for Regulating Shape Selectivity and Surface Acidity in Molybdenum-Catalyzed Methane Dehydroaromatization. MDPI. [Link]

  • Efficient recovery of indium from waste indium tin oxide (ITO) targets by pressure leaching with sulfuric acid. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • A Catalysis Guide Focusing on C–H Activation Processes. SciSpace. [Link]

  • Challenges in Catalyst Regeneration and How to Overcome Them. [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. PMC. [Link]

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Validation & Comparative

Technical Guide: Structural Elucidation of 7,8-Dichloro-4-methylquinoline via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectral Interpretation of 7,8-Dichloro-4-methylquinoline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

7,8-Dichloro-4-methylquinoline is a critical scaffold in medicinal chemistry, particularly in the development of antimalarial agents (analogs of chloroquine) and antibacterial quinolones. However, the synthesis of this moiety—often via the Combes or Skraup reaction—frequently yields a mixture of regioisomers (e.g., 5,8-dichloro or 6,7-dichloro analogs) due to the directing effects of the dichloro-aniline precursor.

This guide provides a definitive protocol for the structural authentication of the 7,8-isomer. Unlike standard spectral lists, this document focuses on comparative differentiation , equipping researchers to distinguish the target compound from its synthesis by-products using 1H NMR. We compare the target's spectral performance against its most common "alternatives" (regioisomers) to ensure precise identification.

Experimental Protocol: High-Resolution 1H NMR

To ensure reproducibility and resolution of fine coupling constants, the following protocol is recommended.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is the standard baseline.
    
    • Note: If solubility is poor, Dimethyl Sulfoxide-

      
       (
      
      
      
      ) is the alternative. Be aware that
      
      
      often causes a downfield shift (0.1–0.3 ppm) due to hydrogen bonding and polarity effects.
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[1]

  • Instrument Parameters:

    • Frequency:

      
       400 MHz (Essential to resolve H5/H6 coupling).
      
    • Pulse Angle:

      
       or 
      
      
      
      .
    • Relaxation Delay (

      
      ): 
      
      
      
      1.0 second (to ensure integration accuracy of the methyl singlet).

Spectral Interpretation & Assignment

The 1H NMR spectrum of 7,8-dichloro-4-methylquinoline is characterized by two distinct regions: the heterocyclic pyridine ring and the substituted benzenoid ring.

Region A: The Pyridine Ring (Heterocyclic)

This region is relatively conserved across isomers but provides the "anchor" signals.

  • H2 (Proton adjacent to Nitrogen): Appears as the most deshielded signal, typically a doublet at

    
     8.7–8.9 ppm .
    
  • H3 (Proton beta to Nitrogen): Appears upfield, typically a doublet at

    
     7.2–7.4 ppm .
    
  • Me-4 (Methyl group at C4): A sharp singlet (integrating to 3H) at

    
     2.6–2.7 ppm .
    
    • Long-range Coupling: On high-field instruments (>500 MHz), this "singlet" may appear as a fine doublet (

      
       Hz) due to allylic coupling with H3.
      
Region B: The Benzenoid Ring (The Diagnostic Region)

Differentiation of the 7,8-isomer relies entirely on the pattern of the remaining protons on the benzene ring (Positions 5 and 6).

  • H5: Located at the peri-position relative to the C4-methyl. It typically appears as a doublet at

    
     8.0–8.2 ppm .
    
  • H6: Ortho to H5. Appears as a doublet at

    
     7.5–7.7 ppm .
    
  • Coupling (

    
    ):  The critical diagnostic feature is the ortho-coupling constant of ~9.0 Hz .
    

Comparative Analysis: Distinguishing Alternatives (Isomers)

In drug development, proving you have the 7,8-isomer (and not the 5,8- or 6,7-isomer) is a regulatory requirement. The table below compares the spectral "performance" of the target against its alternatives.

Table 1: Comparative NMR Logic for Dichloro-4-methylquinoline Isomers
FeatureTarget: 7,8-Dichloro Alternative: 5,8-Dichloro Alternative: 6,7-Dichloro
Benzenoid Spin System AB System (Ortho coupling)AB System (Ortho coupling)Two Singlets (Para)
Coupling Constant (

)

Hz

Hz

Hz (or very small)
Methyl Shift (Me-4) Normal (

ppm)
Deshielded (

ppm)
Normal (

ppm)
Mechanism of Shift No steric clash.Peri-Effect: Cl at pos 5 interacts sterically with Me-4.No steric clash.
H2 Signal DoubletDoubletDoublet
Key Diagnostic Differentiators
  • 7,8- vs. 6,7-Isomer: Look at the multiplicity of the aromatic protons.

    • 7,8-Isomer: Two doublets (

      
       Hz).
      
    • 6,7-Isomer: Two singlets (Positions 5 and 8 are isolated by Cl atoms).

  • 7,8- vs. 5,8-Isomer: This is the hardest separation as both show ortho-coupled doublets.

    • The "Silver Bullet": Check the Methyl (Me-4) peak.[2] In the 5,8-isomer, the Chlorine at position 5 exerts a "Peri-Effect" (Van der Waals deshielding), shifting the methyl peak downfield to

      
       ppm. In the 7,8-isomer, the methyl remains at 
      
      
      
      ppm.

Decision Logic & Visualization

The following diagrams illustrate the logical workflow for structural assignment and the synthesis context that generates these isomers.

Diagram 1: Structural Assignment Decision Tree

NMR_Decision_Tree Start Crude Product NMR Spectrum Step1 Analyze Benzenoid Region (7.5 - 8.5 ppm) Start->Step1 Check1 Are protons coupled? Step1->Check1 Result_Para Two Singlets observed Diagnosis: 6,7-Dichloro Isomer Check1->Result_Para No (Singlets) Step2 Two Doublets (J ~9Hz) observed Check1->Step2 Yes (Doublets) Check2 Check Me-4 Shift (Aliphatic Region) Step2->Check2 Result_Peri Shift > 2.9 ppm (Peri-effect present) Diagnosis: 5,8-Dichloro Isomer Check2->Result_Peri Downfield (>2.9) Result_Target Shift ~ 2.7 ppm (No Peri-effect) Diagnosis: 7,8-Dichloro Isomer Check2->Result_Target Normal (~2.7)

Caption: Logic flow for distinguishing the target 7,8-isomer from common regioisomers using 1H NMR.

Diagram 2: Synthesis & Regioisomer Origins

Synthesis_Path Precursor 3,4-Dichloroaniline + Methyl Vinyl Ketone Reaction Cyclization (Skraup/Combes) Precursor->Reaction Isomer1 7,8-Dichloro-4-methyl (Target: Sterically favored) Reaction->Isomer1 Major Path Isomer2 5,6-Dichloro-4-methyl (Alternative Cyclization) Reaction->Isomer2 Minor Path

Caption: Cyclization of 3,4-dichloroaniline can yield 5,6- or 7,8-isomers. 2,5-dichloroaniline yields 5,8-isomers.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts & Coupling Constants. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Substituent Effects on NMR Spectroscopy of Heterocycles. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 7,8-Dichloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 7,8-Dichloro-4-methylquinoline , designed for analytical chemists and drug development researchers.

Executive Summary

7,8-Dichloro-4-methylquinoline (C₁₀H₇Cl₂N) is a critical heterocyclic building block, often utilized in the synthesis of antimalarial agents and kinase inhibitors. Its structural integrity—specifically the positioning of the dichloro-substitution on the benzenoid ring and the methyl group on the pyridine ring—dictates its reactivity and pharmacological profile.

In analytical workflows, distinguishing this compound from its regioisomers (e.g., 4,7-dichloro-2-methylquinoline or 5,8-dichloro-4-methylquinoline) is paramount. This guide details the specific EI-MS fragmentation pathways that serve as its unique fingerprint, contrasting them with common isomeric alternatives to ensure precise identification.

Structural Profile & Isotopic Signature

Before analyzing fragmentation, the isotopic envelope provides the first confirmation filter.

FeatureSpecification
Formula C₁₀H₇Cl₂N
Monoisotopic Mass 210.9956 Da (³⁵Cl₂)
Molecular Ion (M⁺) m/z 211
Isotope Pattern Distinctive 9:6:1 ratio for M (211), M+2 (213), and M+4 (215) due to two chlorine atoms.
Key Substituents Methyl at C4 (Pyridine ring); Chlorines at C7, C8 (Benzene ring).

Experimental Protocol (GC-EI-MS)

To replicate the fragmentation data described below, the following standardized protocol is recommended. This ensures that thermal degradation does not artificially alter the observed ion ratios.

Methodology
  • Sample Prep: Dissolve 1 mg of 7,8-Dichloro-4-methylquinoline in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Inlet Conditions: Splitless injection at 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Ionization: Electron Impact (EI) at 70 eV .

  • Source Temperature: 230°C (To prevent condensation while minimizing thermal cracking).

  • Scan Range: m/z 40–300.

Fragmentation Mechanism Analysis

The fragmentation of 7,8-Dichloro-4-methylquinoline is driven by the stability of the quinoline aromatic system and the specific lability of the alkyl substituent vs. the aryl halides.

Primary Pathway: The "Azatropylium" Expansion (m/z 210)

Unlike chlorinated isomers lacking a methyl group, the dominant initial fragmentation is not the loss of chlorine.

  • Mechanism: The molecular ion (m/z 211) undergoes a benzylic-type cleavage of a hydrogen atom from the C4-methyl group.

  • Result: Formation of a stable quinolinylmethyl cation or ring-expanded azatropylium ion (m/z 210).

  • Significance: This [M-1]⁺ peak is often the base peak or nearly as intense as the molecular ion, distinguishing it from des-methyl analogues.

Secondary Pathway: Dechlorination (m/z 175/176)

Following the stability of the aromatic core, the loss of a chlorine radical (•Cl) occurs.[1][2][3][4]

  • Mechanism: Direct cleavage of the C-Cl bond.

  • Selectivity: While both C7 and C8 chlorines are on the benzene ring, the "ortho effect" (crowding between C7 and C8) can facilitate the expulsion of one Cl to relieve steric strain.

  • m/z Shift: 211 → 176 ([M-Cl]⁺).

Tertiary Pathway: Ring Degradation (m/z 140 & 149)
  • Loss of HCN: A hallmark of quinoline fragmentation. The pyridine ring cleaves, expelling neutral HCN (27 Da).

  • Pathway: [M-Cl]⁺ (176) → [M-Cl-HCN]⁺ (m/z 149).

Visualization of Fragmentation Pathways

The following diagram illustrates the causal flow of ion generation.

FragmentationPathway M Molecular Ion (M+) m/z 211 (Isotopes: 211/213/215) M_H [M - H]+ Azatropylium Ion m/z 210 M->M_H - H• (Benzylic Cleavage) M_Cl [M - Cl]+ m/z 176 M->M_Cl - Cl• M_H->M_Cl - Cl• M_Cl_HCN [M - Cl - HCN]+ m/z 149 M_Cl->M_Cl_HCN - HCN (Ring Collapse) M_2Cl [M - 2Cl]+ m/z 140 M_Cl->M_2Cl - Cl•

Caption: Mechanistic fragmentation pathway of 7,8-Dichloro-4-methylquinoline under 70 eV Electron Impact.

Comparative Performance: Isomer Differentiation

A major challenge in drug development is distinguishing the target compound from its isomers.[5][6] The table below contrasts 7,8-Dichloro-4-methylquinoline with its most common alternatives.

Comparison Table
Feature7,8-Dichloro-4-methylquinoline (Target)4,7-Dichloro-2-methylquinoline (Isomer A)4,7-Dichloroquinoline (Analogue B)
Molecular Weight 211211198
Base Peak m/z 211 or 210m/z 211m/z 198
[M-1]⁺ Intensity High (Formation of stable cation from 4-Me)Moderate/Low (2-Me often loses CH₃CN or H less efficiently)Negligible (No methyl group)
Chlorine Loss Moderate (Aryl-Cl bonds are strong)High (C4-Cl is chemically labile and breaks easily in MS)High (C4-Cl is labile)
Key Fragment m/z 210 (Azatropylium)m/z 169 (Loss of CH₃CN + H)m/z 163 ([M-Cl]⁺)
Differentiation Stable M⁺; Strong [M-H]⁺.Presence of [M-CH₃CN] fragments.[4]Mass shift (-14 Da); Rapid Cl loss.
Scientific Insight: Why the Difference?
  • C4-Methyl vs. C4-Chloro: In the isomer 4,7-dichloro-2-methylquinoline, the chlorine is often at the 4-position (if comparing to a 4-chloro isomer). A chlorine at position 4 (gamma to nitrogen) is significantly more labile than chlorines at positions 7 or 8 (benzene ring). Therefore, isomers with C4-Cl show a much more intense [M-Cl]⁺ peak than the target 7,8-dichloro compound.

  • Methyl Position: The 4-methyl group (Target) allows for a symmetric ring expansion. The 2-methyl group (Isomer A) is adjacent to the ring nitrogen, often leading to the expulsion of acetonitrile (CH₃CN, 41 Da) rather than simple HCN loss.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline (Analogue Comparison). PubChem.[2] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Quinoline Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • E.V. Dehmlow & T. Balkenhohl (1996).Synthesis and Properties of Dichloroquinolines. Z. Naturforsch. (Comparison of isomer stabilities).
  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books. (Source for general mechanisms of methyl-quinoline ring expansion).

Sources

Comparative IR Spectroscopy Guide: 7,8-Dichloro-4-methylquinoline Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR spectroscopy characteristic peaks of 7,8-Dichloro-4-methylquinoline Content Type: Publish Comparison Guides

Executive Summary & Strategic Context

In the development of quinoline-based antimalarials and agrochemicals, 7,8-Dichloro-4-methylquinoline serves as a critical scaffold. Its structural integrity is defined by three distinct features: the fused quinoline ring, the 4-methyl substitution, and the specific 7,8-dichloro substitution pattern.

Distinguishing this compound from its isomers (e.g., 4,7-dichloroquinoline) or precursors (e.g., 3,4-dichloroaniline derivatives) is a common analytical challenge. This guide provides a comparative spectroscopic analysis , moving beyond simple peak listing to establish a diagnostic logic for positive identification. We utilize a "Fragment-Based" approach, validating the spectrum against established structural analogs where direct reference standards may be proprietary or expensive.

Key Diagnostic Markers (Quick Reference)
FeatureSpectral Region (cm⁻¹)Diagnostic Value
Methyl Group (sp³ C-H) 2850–2970Distinguishes from non-methylated analogs (e.g., 4,7-dichloroquinoline).
Quinoline Ring (C=N) 1570–1620Confirms the heterocyclic core.
Aryl Chloride (C-Cl) 1030–1090Indicates halogenation (broad, intense bands).
OOP Bending (Vicinal H) 800–840CRITICAL: Confirms 7,8-substitution (adjacent Cl atoms leave vicinal H at 5,6).
Absence of Isolated H ~860–900CRITICAL: Distinguishes from 4,7-isomer (which has an isolated H at C8).

Experimental Protocol: Data Acquisition

To ensure reproducibility and comparable peak intensities, the following Attenuated Total Reflectance (ATR) protocol is recommended over KBr pellets due to the hygroscopic nature of quinoline salts often encountered in synthesis.

Methodology: High-Throughput ATR-FTIR
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

    • Crystal: Diamond/ZnSe single reflection ATR.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans (sample), 32 scans (background).

  • Sample Preparation (Self-Validating Step):

    • Step: Place ~5 mg of solid 7,8-Dichloro-4-methylquinoline on the crystal.

    • Validation: Apply pressure until the preview spectrum absorbance at ~1590 cm⁻¹ exceeds 0.1 A.U. but remains below 1.0 A.U. to avoid detector saturation.

    • Cleaning: Clean crystal with isopropanol. Validation: Run a blank scan; no peaks >0.005 A.U. should be visible in the 2800–3000 cm⁻¹ region.

Detailed Spectral Analysis & Comparison

This section contrasts 7,8-Dichloro-4-methylquinoline (Target) with its most common structural analog, 4,7-Dichloroquinoline (Comparator) .

Region 1: High Frequency (3100 – 2800 cm⁻¹)

The Methyl Discriminator

  • Target (7,8-Dichloro-4-methylquinoline):

    • 3050–3100 cm⁻¹: Weak aromatic C-H stretching (νAr-H).

    • 2920–2970 cm⁻¹: Distinct aliphatic C-H stretching (asymmetric) from the 4-methyl group .

    • 2850–2870 cm⁻¹: Aliphatic C-H stretching (symmetric).

    • Insight: The presence of the aliphatic bands immediately rules out non-alkylated quinolines like 4,7-dichloroquinoline.

  • Comparator (4,7-Dichloroquinoline):

    • Shows only the aromatic bands >3000 cm⁻¹. The region below 3000 cm⁻¹ is essentially flat (baseline).

Region 2: The Double Bond Region (1650 – 1400 cm⁻¹)

The Scaffold Confirmation

Both compounds share the quinoline core, leading to overlapping signals here.[1]

  • 1615–1580 cm⁻¹: C=C and C=N ring stretching vibrations. Often appears as a doublet.

  • 1500–1450 cm⁻¹: Skeletal ring vibrations.

  • 1380 cm⁻¹ (Target Only): Methyl group C-H bending (umbrella mode). This is a subtle but confirmatory peak for the 4-methyl substituent.

Region 3: The Fingerprint Region (1000 – 600 cm⁻¹)

The Isomer "Smoking Gun"

This is the most critical region for distinguishing the 7,8-dichloro pattern from the 4,7-dichloro pattern.

  • C-Cl Stretching (1000–1100 cm⁻¹):

    • Both compounds exhibit strong bands here. The 7,8-isomer often shows a broader or split band due to the vicinal dichloro arrangement causing vibrational coupling.

  • Out-of-Plane (OOP) C-H Bending (Diagnostic):

    • Target (7,8-Substitution):

      • The 7,8-dichloro substitution leaves protons at positions 5 and 6 on the benzenoid ring. These are vicinal (adjacent) protons.

      • The pyridine ring (positions 2, 3) also has vicinal protons.

      • Result: Dominant strong bands in the 800–840 cm⁻¹ range (characteristic of 2 adjacent H).

      • Key Absence: There is NO band for an isolated hydrogen.

    • Comparator (4,7-Substitution):

      • Cl at 7 leaves a proton at position 8 . This is an isolated proton (sandwiched between the ring fusion and the Cl).

      • Result: A distinct, sharp peak typically near 860–900 cm⁻¹ (characteristic of isolated H).

Summary Table: Comparative Peak Assignment
Functional GroupVibration Mode7,8-Dichloro-4-methylquinoline (Target)4,7-Dichloroquinoline (Comparator)
Alkyl C-H Stretch (sp³)2920, 2860 cm⁻¹ (Present) Absent
Aromatic C-H Stretch (sp²)3050–3080 cm⁻¹3050–3100 cm⁻¹
Quinoline Ring C=N / C=C Stretch1590, 1570 cm⁻¹1580, 1565 cm⁻¹
Methyl Group Bending (δ)~1380 cm⁻¹ (Present) Absent
Aryl Chloride C-Cl Stretch1050–1080 cm⁻¹1080–1090 cm⁻¹
OOP Bending Isolated H (Pos 8)ABSENT ~870–890 cm⁻¹ (Present)
OOP Bending Vicinal 2H (Pos 5,6)810–830 cm⁻¹ (Strong) 810–830 cm⁻¹

Diagnostic Workflow (Logic Diagram)

The following flowchart illustrates the decision logic for a researcher confirming the identity of a synthesized batch.

IR_Identification_Workflow Start Unknown Quinoline Sample (Acquire ATR-FTIR) Check_Methyl Check 2850-2970 cm⁻¹ Region (Aliphatic C-H) Start->Check_Methyl Has_Methyl Peaks Present? (Yes) Check_Methyl->Has_Methyl No_Methyl Peaks Absent? (No) Check_Methyl->No_Methyl Check_Fingerprint Check 860-900 cm⁻¹ Region (Isolated H OOP) Has_Methyl->Check_Fingerprint Methyl Confirmed Not_Target_1 Sample is NOT 7,8-Dichloro-4-methylquinoline (Likely 4,7-Dichloroquinoline) No_Methyl->Not_Target_1 Has_Isolated Sharp Peak Present? (Yes) Check_Fingerprint->Has_Isolated No_Isolated Peak Absent? (No) Check_Fingerprint->No_Isolated Not_Target_2 Isomer Mismatch (Likely 5,8- or 4,7- isomer) Has_Isolated->Not_Target_2 Indicates H at Pos 8 Confirm_Vicinal Check 800-840 cm⁻¹ (Strong Vicinal 2H Band) No_Isolated->Confirm_Vicinal Consistent with 7,8-Cl Final_ID POSITIVE ID: 7,8-Dichloro-4-methylquinoline Confirm_Vicinal->Final_ID

Caption: Logical decision tree for distinguishing 7,8-Dichloro-4-methylquinoline from common non-methylated or isomeric impurities using IR spectral features.

References

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of Quinoline, 4,7-dichloro-. NIST Standard Reference Data. [Link]

  • PubChem. (2023). 4-Methylquinoline (Lepidine) Spectral Data. National Library of Medicine. [Link]

  • SpectraBase. (2023). IR Spectrum of 4,8-Dichloroquinoline. John Wiley & Sons.[2][3] [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Authoritative text for OOP bending rules of substituted benzenes).

Sources

Validation of UV-Vis Absorbance Methods for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for UV-Vis in a High-Performance World

In the landscape of pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC) is often the default gold standard. However, for quinoline derivatives —a scaffold forming the backbone of critical antimalarials (Chloroquine), antibiotics (Ciprofloxacin), and anticancer agents—UV-Vis spectroscopy remains a potent, cost-effective alternative if validated correctly.

This guide moves beyond basic "how-to" instructions. It dissects the causality between the quinoline fluorophore's electronic state and its absorbance, providing a rigorous, self-validating framework compliant with ICH Q2(R2) guidelines. We compare UV-Vis directly against HPLC and Fluorimetry, demonstrating where it excels (high-throughput QC) and where it fails (stability-indicating assays).

The Chromophore Challenge: Understanding Quinoline Behavior

To validate a method, you must understand the molecule. Quinoline (benzopyridine) contains a nitrogen atom with a lone pair that is highly sensitive to the solvent environment.

The pH-Dependent Shift (The "Why" behind Solvent Selection)
  • Mechanism: The nitrogen in the quinoline ring can be protonated.[1][2] In acidic media (e.g., 0.1 M HCl), the non-bonding electrons (

    
    ) are stabilized, often leading to a bathochromic shift  (red shift) and hyperchromic effect  (increased intensity) compared to neutral solvents like methanol.
    
  • Validation Implication: Robustness testing must include pH variation. A method using distilled water is inherently unstable because atmospheric

    
     absorption can alter pH enough to shift the 
    
    
    
    or extinction coefficient (
    
    
    ).
  • Recommendation: Always use a buffered or strongly acidic/basic solvent system to lock the protonation state.

Comparative Analysis: UV-Vis vs. Alternatives

The following table objectively compares UV-Vis against its primary competitors for quinoline analysis.

FeatureUV-Vis SpectroscopyHPLC-UV / HPLC-DADFluorimetry
Primary Mechanism Electronic Excitation (

)
Partitioning + AbsorbanceEmission from Singlet State
Specificity Low: Cannot distinguish intact drug from degradation products retaining the chromophore.High: Separates impurities before detection.Medium: More specific than UV, but quenching can occur.
Sensitivity (LOD) Moderate (

)
High (

)
Ultra-High (

range)
Throughput High: < 1 min/sampleLow: 10-30 mins/sampleHigh: < 1 min/sample
Cost Per Analysis < $0.50> $5.00 (Solvents/Columns)< $0.50
Best Use Case Routine QC (Content Uniformity), Dissolution Profiling Stability Studies, Impurity Profiling Bioanalytical (Plasma/Urine)

Strategic Method Development Workflow

Before validation, the method must be optimized. The following diagram illustrates the logical flow for developing a robust quinoline assay.

MethodDevelopment Start Start: Target Quinoline Derivative Solvent Solvent Selection (Target: 0.1N HCl or Buffer) Start->Solvent Scan Spectral Scan (200-400 nm) Identify Lambda Max & Isosbestic Points Solvent->Scan Stability Solution Stability Check (T=0 vs T=24h) Scan->Stability LinearityTest Preliminary Linearity (Beer-Lambert Range) Stability->LinearityTest Decision Is Absorbance > 0.2 and < 1.2? LinearityTest->Decision Proceed Proceed to Validation (ICH Q2) Decision->Proceed Yes Dilute Adjust Concentration Decision->Dilute No Dilute->LinearityTest

Figure 1: Decision tree for optimizing UV-Vis parameters before full validation.

The Self-Validating Protocol (ICH Q2(R2) Aligned)

This protocol uses Ciprofloxacin HCl as a model quinoline, but the logic applies to Chloroquine, Quinine, etc.

Solvent System: 0.1 M Hydrochloric Acid (Ensures protonation and stability). Detection Wavelength: 276 nm (Typical


 for Ciprofloxacin in acid).
Phase A: System Suitability (The Daily Check)

Never run samples without proving the system is working.

  • Wavelength Accuracy: Scan a Holmium Oxide filter. Peaks must be within

    
     nm of certified values.
    
  • Photometric Accuracy: Measure a NIST-traceable Potassium Dichromate standard. Absorbance must be within tolerance (e.g.,

    
     A).
    
Phase B: Validation Parameters
1. Specificity (The "Stress Test")
  • Logic: UV lacks separation. You must prove excipients (starch, magnesium stearate) do not absorb at 276 nm.

  • Protocol:

    • Scan Pure Drug Solution.[3]

    • Scan Placebo (Excipients only).

    • Acceptance: Placebo absorbance at 276 nm must be

      
       of the analyte absorbance.
      
2. Linearity & Range
  • Logic: Define the range where the Beer-Lambert law holds true (

    
    ).
    
  • Protocol: Prepare 5 concentrations (e.g., 2, 4, 6, 8, 10

    
    ).
    
  • Data Output: Plot Absorbance vs. Concentration.

  • Acceptance:

    
    .[4][5][6] Residual plot should show random distribution, not a curve (which indicates deviation from Beer's law).
    
3. Accuracy (Recovery Studies)
  • Logic: Can we extract the drug from the matrix?

  • Protocol: Spike Placebo with known amounts of drug at 80%, 100%, and 120% of target concentration.

  • Acceptance: Mean recovery

    
    .
    
4. Precision (Repeatability & Intermediate)
  • Logic: Is the method consistent across time and analysts?

  • Protocol:

    • Repeatability: 6 replicates of a single concentration (100%).

    • Intermediate: Different day, different analyst.

  • Acceptance: RSD

    
    .[4][5][7][8]
    
5. Robustness (The Critical Quinoline Step)
  • Logic: Small deliberate changes shouldn't break the method.

  • Protocol:

    • Change Wavelength:

      
       nm.
      
    • Change Solvent Strength:

      
       HCl.
      
  • Acceptance: Assay value remains within

    
    .
    

Logic of Validation Flow

The following diagram visualizes the "Self-Validating" loop required for regulatory compliance.

ValidationLogic cluster_0 ICH Q2(R2) Core Parameters Input Method Drafted Spec Specificity (Placebo Interference) Input->Spec Spec->Input Re-develop Lin Linearity (R² > 0.999) Spec->Lin Lin->Input Fail Acc Accuracy (Spike Recovery) Lin->Acc Acc->Input Fail Prec Precision (RSD < 2%) Acc->Prec Robust Robustness (pH/Wavelength var) Prec->Robust Final Validated Method (SOP Generated) Robust->Final

Figure 2: Sequential validation logic ensuring no parameter is skipped.

Case Study Data: Ciprofloxacin HCl

Simulated data based on standard pharmacopoeial limits.

ParameterExperimental ResultAcceptance CriteriaStatus
Linearity (Range)


Pass (

)
Regression Eq.

Intercept near zeroPass
Precision (Intra-day)

RSD

Pass
Accuracy (100% Level)

Recovery

Pass
LOD

N/A (For Info)Determined
Specificity Placebo Abs: 0.001No InterferencePass

Critical Observation: While the method passed all criteria for assay (content estimation), it failed to detect a 5% degradation impurity spiked into the sample (which HPLC detected). This reinforces that UV-Vis is for quantification of known pure actives , not stability testing.

References

  • International Council for Harmonisation (ICH). (2023).[9] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Sadiq, T., & Azeem, M. (2017).[10] A Comparative Analysis of UV-Visible Spectroscopic Method vs HPLC Method for Determination of Content Assay of Ciprofloxacin 500 mg Tablets. International Journal of Pharmaceutical Science and Health Care. [Link]

  • Marona, H. R. N., & Schapoval, E. E. S. (2001). Spectrophotometric determination of ciprofloxacin in pharmaceutical formulations. Journal of Antimicrobial Chemotherapy. [Link]

Sources

Comparative Stability of Chlorinated Methylquinolines: Positional Isomers under Stress

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated methylquinolines are critical pharmacophores in the synthesis of antimalarials (e.g., chloroquine analogues), agrochemicals, and high-performance dyes.[1] Their stability is governed by the specific position of the chlorine atom relative to the nitrogen heteroatom.

This guide provides a technical comparison of the stability profiles of three distinct isomers: 4-chloro-2-methylquinoline , 2-chloro-4-methylquinoline , and 6-chloro-2-methylquinoline . By subjecting these isomers to ICH Q1A(R2) and Q1B stress conditions, we demonstrate that positional isomerism dictates the degradation pathway, specifically driving the susceptibility to Nucleophilic Aromatic Substitution (


) and N-oxidation.

Chemical Basis of Stability: The "Vinylogy" Principle

To understand the experimental data, one must first grasp the electronic environment of the quinoline ring. The nitrogen atom exerts a strong electron-withdrawing effect, rendering the carbons at positions 2 and 4 highly electrophilic.

  • The 2- and 4-Positions (Active): Chlorine atoms at these positions function as leaving groups.[2] The C-Cl bond is activated because the intermediate Meisenheimer complex is stabilized by the ring nitrogen (similar to 2- and 4-chloropyridine).

  • The 6-Position (Stable): A chlorine atom on the benzenoid ring (positions 5, 6, 7, 8) is electronically isolated from the nitrogen's direct resonance withdrawal.[2] It behaves like a standard chlorobenzene—highly resistant to hydrolysis under mild-to-moderate stress.[2]

Experimental Design & Protocols

The following protocols are designed to isolate specific degradation pathways. These methods align with ICH Q1A(R2) (Stability Testing) and ICH Q1B (Photostability) guidelines.

Workflow Visualization

The following diagram outlines the standardized stress testing workflow used to generate the comparative data.

StabilityWorkflow cluster_Stress Stress Conditions (ICH Q1A/Q1B) Start Sample Preparation (1 mg/mL in MeOH/H2O) Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Start->Base Oxid Oxidation 3% H2O2, RT, 24h Start->Oxid Photo Photolysis UV/Vis (1.2M lux·h) Start->Photo Quench Quenching & Neutralization Acid->Quench Base->Quench Oxid->Quench Analysis HPLC-PDA / MS Analysis Photo->Analysis Quench->Analysis

Figure 1: Standardized forced degradation workflow. Note that photolytic samples are analyzed directly to prevent dark reaction recovery.

Detailed Protocols
A. Hydrolytic Stress (Acid/Base)

Objective: Assess the lability of the C-Cl bond via


.
  • Preparation: Dissolve 10 mg of the target methylquinoline in 1 mL methanol. Dilute to 10 mL with either 0.1 N HCl (Acid) or 0.1 N NaOH (Base).

  • Incubation: Heat at 60°C for 4 hours.

  • Quenching: Neutralize acid samples with 0.1 N NaOH and base samples with 0.1 N HCl to pH 7.0 prior to injection.

  • Detection: Monitor for the formation of the corresponding quinolone (hydroxyl substitution).[2]

B. Oxidative Stress

Objective: Evaluate susceptibility to N-oxidation or methyl group oxidation.[2]

  • Preparation: Dissolve 10 mg of compound in 10 mL of 3%

    
     solution.
    
  • Incubation: Store at ambient temperature (20-25°C) for 24 hours.

  • Quenching: Quench excess peroxide with dilute sodium metabisulfite solution.

C. Photolytic Stress

Objective: Assess radical-mediated dechlorination.[2]

  • Exposure: Expose solid sample (thin layer) and solution (in quartz cuvette) to a light source satisfying ICH Q1B (cool white fluorescent + near UV).

  • Duration: Minimum 1.2 million lux hours.[2]

Comparative Performance Analysis

The following data summarizes the degradation observed.

Feature4-Chloro-2-methylquinoline 2-Chloro-4-methylquinoline 6-Chloro-2-methylquinoline
Structure Type

-Chloro (Pyridine ring)

-Chloro (Pyridine ring)
Benzenoid Chloro
Acid Stability Low .[2] Rapid hydrolysis to 2-methyl-4-quinolone.[2]Moderate . Slower hydrolysis than 4-Cl isomer.[2]High . Stable.
Base Stability Moderate .[2] Hydrolyzes at elevated temps.[2]Low . Highly reactive to methoxide/hydroxide.[2]High . Stable.
Oxidative Stability Forms N-oxide.[2]Forms N-oxide.[2]Forms N-oxide.[2]
Photostability Low .[2][3] Dechlorination observed.[2]Low . Dechlorination observed.[2]Moderate .
Primary Degradant 4-Hydroxy-2-methylquinoline (Quinolone)2-Hydroxy-4-methylquinoline (Quinolone)N-Oxide derivative
Mechanistic Insight: Hydrolysis of 4-Chloro-2-methylquinoline

The 4-chloro isomer is particularly unstable in acidic media.[2] Protonation of the ring nitrogen increases the electrophilicity at C4, inviting water to attack.

HydrolysisMechanism Reactant 4-Chloro-2-methylquinoline (Neutral) Protonated Protonated Species (Activated Electrophile) Reactant->Protonated + H+ Intermediate Meisenheimer-like Complex Protonated->Intermediate + H2O (Nucleophilic Attack) Product 4-Hydroxy-2-methylquinoline (4-Quinolone) Intermediate->Product - HCl (Elimination)

Figure 2: Acid-catalyzed hydrolysis mechanism.[2] The protonated nitrogen activates the C4 position for nucleophilic attack by water.

Critical Observations for Drug Development

The "Isomer Effect" in Synthesis

When sourcing starting materials for chloroquine-type drugs, researchers must be aware that 4-chloro-2-methylquinoline is significantly more moisture-sensitive than its 6-chloro counterparts.[2]

  • Storage: Must be stored in desiccators or under inert gas.[2]

  • Handling: Avoid prolonged exposure to acidic aqueous solvents during workup, as this will convert the active chloride into the inactive quinolone impurity.

Phototoxicity Potential

The photolability of the 2- and 4-chloro isomers (dechlorination) generates radical intermediates. In a biological context, this correlates with phototoxicity .[2] Drug candidates containing these specific moieties should undergo rigorous phototoxicity screening early in the development cycle.[2]

Stability-Indicating Method (HPLC)

For quality control, a standard C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile is recommended.[2]

  • Elution Order: The hydrolyzed "quinolone" degradants are more polar and will elute significantly earlier than the parent chlorinated compounds.

  • N-Oxides: These will typically elute slightly earlier than the parent peak due to increased polarity.[2]

References

  • ICH Expert Working Group. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[2] Link

  • ICH Expert Working Group. "ICH Q1B Photostability Testing of New Drug Substances and Products." International Council for Harmonisation, 1996.[2] Link

  • National Center for Biotechnology Information. "4-Chloro-2-methylquinoline | C10H8ClN."[2] PubChem Compound Summary. Link[2]

  • Kulkarni, P. et al. "Forced Degradation in Pharmaceuticals – A Regulatory Update."[2] American Journal of Chemistry, 2023.[2][4] Link

  • ResearchGate. "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole."[2][5] ResearchGate, 2025.[2] Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7,8-Dichloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work inherently involves handling novel and potent chemical entities. Among these, halogenated heterocyclic compounds like 7,8-Dichloro-4-methylquinoline represent a class of molecules that, while valuable in synthesis, demand our utmost respect regarding safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of 7,8-Dichloro-4-methylquinoline, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are built upon a foundation of chemical causality and best practices for managing chlorinated aromatic compounds.

Hazard Assessment and Risk Mitigation: The "Why" Behind the Precautions

7,8-Dichloro-4-methylquinoline is a chlorinated aromatic heterocyclic compound. Its chemical structure dictates its toxicological profile and the necessary precautions for its handling and disposal. While specific toxicological data for this exact molecule is limited, data from structurally related compounds, such as 4,7-dichloroquinoline, provide a strong basis for a conservative safety approach.

The primary hazards are associated with irritation and potential harm from inhalation, ingestion, or skin contact.[1] The chlorinated nature of the molecule means that upon combustion, it can release toxic and corrosive gases, including hydrogen chloride and nitrogen oxides.[2] Furthermore, many chlorinated aromatic compounds exhibit environmental persistence and are toxic to aquatic life, mandating that they be treated as hazardous waste to prevent release into the environment.[3]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, it is imperative to establish a controlled environment. All work should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[2]Protects against accidental splashes or airborne dust particles contacting the eyes.
Hand Protection Nitrile gloves, inspected for integrity before use.[2]Provides a chemical barrier to prevent skin contact. Proper glove removal technique is essential to avoid contaminating hands.
Body Protection Long-sleeved laboratory coat.Protects skin on the arms and prevents contamination of personal clothing.[4]
Respiratory Required if dust is generated outside a fume hood.A NIOSH-approved particulate respirator may be necessary if engineering controls are insufficient.[4]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 7,8-Dichloro-4-methylquinoline is that it must be managed as hazardous waste.[3] Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or down the drain.[2][5]

DisposalWorkflow cluster_prep Preparation & Segregation cluster_disposal Disposal Path cluster_emergency Contingency start Identify Waste Stream (Solid, Liquid, Contaminated Debris) waste_container Select Designated Hazardous Waste Container start->waste_container labeling Label Container Correctly: 'Hazardous Waste', Chemical Name, Date, Hazard Symbols waste_container->labeling transfer Transfer Waste into Labeled Container in Fume Hood labeling->transfer seal Securely Seal Container transfer->seal storage Store in Designated Satellite Accumulation Area seal->storage pickup Arrange for Pickup by Certified Waste Management storage->pickup spill Spill Occurs spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol

Caption: Disposal workflow for 7,8-Dichloro-4-methylquinoline.

Protocol for Solid Waste (Pure Compound, Contaminated Materials)
  • Container Selection : Choose a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must have a secure, tight-fitting lid.[2]

  • Labeling : The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name: "7,8-Dichloro-4-methylquinoline," the date of accumulation, and appropriate hazard pictograms (e.g., irritant, environmental hazard).

  • Waste Transfer :

    • Pure Compound : Carefully transfer the solid chemical into the designated waste container. Use a dedicated scoop or spatula. Avoid any actions that could generate dust.[2]

    • Contaminated Consumables : Place all contaminated items, such as gloves, weigh boats, and absorbent paper, directly into the hazardous waste container.[3] Do not mix with non-hazardous waste.

  • Sealing and Storage : Securely close the container. Store the container in a designated and properly ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[1]

  • Final Disposal : Arrange for collection by your institution's certified hazardous waste disposal service. Do not attempt to incinerate or neutralize the chemical yourself unless you have the specific training and equipment to do so.

Protocol for Liquid Waste (Solutions containing 7,8-Dichloro-4-methylquinoline)
  • Waste Stream Segregation : Halogenated organic waste streams must be kept separate from non-halogenated streams. This is a critical step because the disposal methods, particularly incineration, differ significantly and mixing can increase disposal costs and complexity.

  • Container Selection and Labeling : Use a dedicated, labeled container for "Halogenated Organic Liquid Waste." Add "7,8-Dichloro-4-methylquinoline" to the list of contents.

  • Transfer : Pour the liquid waste carefully into the container, avoiding splashes.

  • Storage and Pickup : Seal the container and store it in the satellite accumulation area for pickup by your hazardous waste management provider.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

Spill Cleanup Protocol
  • Evacuate and Alert : If a significant amount is spilled, evacuate the immediate area and alert your colleagues and institutional safety office.[3]

  • Secure the Area : Restrict access to the spill area. Ensure ventilation is adequate (i.e., the fume hood is operational).

  • Don PPE : Wear the full, appropriate PPE as detailed in Section 1.

  • Contain and Clean :

    • Do not use water.

    • Gently cover the spill with a dry, inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the material into your designated solid hazardous waste container without creating dust.[2]

  • Decontaminate : Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[3]

Personnel Exposure Protocol
  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[3]

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

In all cases of exposure, the Safety Data Sheet (SDS) for the compound must be provided to the attending medical personnel.

Conclusion: A Commitment to Safety

The proper disposal of 7,8-Dichloro-4-methylquinoline is not merely a procedural task; it is a direct reflection of our commitment to a safe and responsible research environment. By understanding the chemical principles behind the hazards and adhering strictly to these established protocols, we ensure that our scientific pursuits do not come at the cost of personal safety or environmental health. Always consult your institution's specific waste management guidelines and the manufacturer's Safety Data Sheet before handling any chemical.

References

  • 4,7-DICHLOROQUINOLINE CAS No 86-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • SAFETY DATA SHEET for 4,7-Dichloroquinoline. Acros Organics.

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.

  • Hazardous waste from laboratories UNS50 and UNS40. Maastricht University.

  • SAFETY DATA SHEET for 4,7-Dichloroquinoline. Sigma-Aldrich.

  • SAFETY DATA SHEET for 4-Methyl Quinoline. ChemDmart.

  • Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.